Otenzepad
Descripción
cardioselective muscarinic receptor antagonist; structure given in first source
Structure
3D Structure
Propiedades
IUPAC Name |
11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-3-27(4-2)16-18-10-7-8-15-28(18)17-22(30)29-21-13-6-5-11-19(21)24(31)26-20-12-9-14-25-23(20)29/h5-6,9,11-14,18H,3-4,7-8,10,15-17H2,1-2H3,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRKDAVQCKZSPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045674 | |
| Record name | AF-DX 116 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102394-31-0, 121029-35-4, 122467-13-4 | |
| Record name | 11-[2-[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102394-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Otenzepad [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102394310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Otenzepad, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121029354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Otenzepad, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122467134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AF-DX 116 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-[[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OTENZEPAD, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW6A9TFL2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OTENZEPAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM7J0XAL0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OTENZEPAD, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX2WTG9R3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Otenzepad: A Technical Guide to its Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Otenzepad, also known as AF-DX 116, is a selective and competitive M2 muscarinic acetylcholine receptor antagonist. Developed by the German pharmaceutical company Boehringer Ingelheim, it was initially investigated as a potential treatment for cardiac arrhythmias and bradycardia.[1][2] Although its clinical development was discontinued after Phase III trials, this compound remains a significant tool in pharmacological research due to its selectivity for the M2 receptor subtype.[1] This technical guide provides a comprehensive overview of the synthesis pathway of this compound, detailed experimental protocols for key reactions, and an in-depth look at its discovery and development. All quantitative data is presented in structured tables for clarity, and key pathways are visualized using diagrams.
Discovery and Development
This compound was identified and developed by Boehringer Ingelheim in an effort to create a cardioselective muscarinic antagonist.[1][2] The primary therapeutic targets were arrhythmia and bradycardia.[1] The discovery process likely involved screening a library of compounds for affinity and selectivity towards the M2 muscarinic receptor, which is predominantly expressed in the heart. This was followed by lead optimization to improve pharmacological properties.
This compound emerged as a promising candidate due to its relatively high selectivity for the M2 receptor over other muscarinic receptor subtypes (M1, M3, M4, and M5).[1] The (+)-enantiomer of this compound was found to be eight times more potent at the M2 receptor than the (-)-enantiomer.[1] Despite promising preclinical and early clinical results, the development of this compound was halted after Phase III clinical trials.[1]
Signaling Pathway of Muscarinic M2 Receptor Antagonism
This compound acts as a competitive antagonist at the M2 muscarinic acetylcholine receptor. In cardiac tissue, the M2 receptor is coupled to a Gi protein. Activation of this pathway by acetylcholine typically leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and the opening of potassium channels, resulting in a negative chronotropic and inotropic effect (slowing of the heart rate and reduction in contractility). This compound blocks the binding of acetylcholine to the M2 receptor, thereby inhibiting these effects.
Synthesis Pathway
The synthesis of this compound can be conceptualized as a three-stage process:
-
Synthesis of the tricyclic core: Formation of 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one.
-
Synthesis of the side chain: Preparation of N,N-diethyl-1-(piperidin-2-yl)methanamine.
-
Coupling of the core and side chain: Acylation of the tricyclic core with a chloroacetyl group, followed by nucleophilic substitution with the side chain amine.
Experimental Protocols
Synthesis of 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one (Tricyclic Core)
A plausible method for the synthesis of the tricyclic core involves the condensation of 2-aminonicotinic acid with 2-nitroaniline, followed by reduction of the nitro group and subsequent cyclization.
Step 1: Synthesis of 2-(2-Nitroanilino)nicotinic Acid A mixture of 2-aminonicotinic acid and 2-nitroaniline is heated in the presence of a suitable acid catalyst (e.g., polyphosphoric acid) to facilitate the condensation reaction.
Step 2: Synthesis of 2-(2-Aminoanilino)nicotinic Acid The nitro group of 2-(2-nitroanilino)nicotinic acid is reduced to an amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or by using a reducing agent like tin(II) chloride in hydrochloric acid.
Step 3: Synthesis of 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one The resulting 2-(2-aminoanilino)nicotinic acid is cyclized by heating, often in a high-boiling point solvent, to form the desired tricyclic lactam.
Synthesis of N,N-diethyl-1-(piperidin-2-yl)methanamine (Side Chain)
This side chain can be synthesized via a reductive amination pathway starting from 2-cyanopiperidine.
Step 1: Synthesis of Piperidin-2-ylmethanamine 2-Cyanopiperidine is reduced to piperidin-2-ylmethanamine. A suitable reducing agent for this transformation is lithium aluminum hydride (LiAlH4) in an anhydrous solvent like diethyl ether or tetrahydrofuran.
Step 2: Synthesis of N,N-diethyl-1-(piperidin-2-yl)methanamine The primary amine of piperidin-2-ylmethanamine is then diethyl-alkylated. This can be achieved by reacting it with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base to neutralize the hydrohalic acid formed.
Final Assembly of this compound
Step 1: Synthesis of 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one The tricyclic core, 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one, is acylated at the N-11 position. This is typically carried out by reacting it with chloroacetyl chloride in an inert solvent (e.g., dichloromethane or chloroform) in the presence of a base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.
Step 2: Synthesis of this compound The final step involves the nucleophilic substitution of the chlorine atom in 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one with the secondary amine of N,N-diethyl-1-(piperidin-2-yl)methanamine. This reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, often with the addition of a base like potassium carbonate to facilitate the reaction.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Pharmacological Data of this compound
| Parameter | Value | Species/Assay | Reference |
| IC50 | 386 nM | Rat Heart | [4] |
| 640 nM | Rabbit Peripheral Lung | [4] | |
| Ki (M1) | 537.0 - 1300 nM | Cloned Human Receptors | [1] |
| Ki (M2) | 81.0 - 186 nM | Cloned Human Receptors | [1] |
| Ki (M3) | 838 - 2089.0 nM | Cloned Human Receptors | [1] |
| Ki (M4) | 407.0 - 1800 nM | Cloned Human Receptors | [1] |
| Ki (M5) | 2800 nM | Cloned Human Receptors | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 11-[[2-(diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one | |
| Molecular Formula | C24H31N5O2 | |
| Molecular Weight | 421.54 g/mol | |
| CAS Number | 102394-31-0 |
Conclusion
This compound represents a significant achievement in the quest for subtype-selective muscarinic receptor antagonists. Although it did not reach the market as a therapeutic agent, its discovery and the development of its synthesis pathway have provided valuable insights for medicinal chemists and pharmacologists. The synthetic route, involving the construction of a unique tricyclic core and a substituted piperidine side chain, showcases key strategies in heterocyclic chemistry. The pharmacological data underscores its utility as a research tool for probing the function of M2 muscarinic receptors. This technical guide serves as a comprehensive resource for professionals in the field of drug discovery and development, offering a detailed understanding of the chemistry and biology of this compound.
References
- 1. Synthesis of novel succinamide derivatives having a 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one skeleton as potent and selective M2 muscarinic receptor antagonists. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of novel succinamide derivatives having the 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one skeleton as potent and selective M2 muscarinic receptor antagonists. I - PubMed [pubmed.ncbi.nlm.nih.gov]
Otenzepad's Mechanism of Action at the M2 Muscarinic Acetylcholine Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Otenzepad, also known as AF-DX 116, is a selective antagonist of the M2 muscarinic acetylcholine receptor (M2R). This technical guide provides an in-depth analysis of its mechanism of action, focusing on its interaction with the M2 receptor subtype. We will explore its binding affinity, functional antagonism, and the downstream signaling pathways it modulates. This document synthesizes key quantitative data, details common experimental protocols for its characterization, and provides visual representations of its molecular interactions and experimental workflows.
Introduction to this compound and the M2 Receptor
This compound is a pivotal pharmacological tool for dissecting the physiological roles of the M2 muscarinic receptor. The M2 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the heart, where it mediates the negative chronotropic and inotropic effects of acetylcholine, as well as in the central nervous system and smooth muscles.[1][2] Its activation is a key component of the parasympathetic nervous system's regulation of cardiac function. This compound's selectivity for the M2 subtype over other muscarinic receptors (M1, M3, M4, and M5) has made it instrumental in elucidating the specific functions of M2-mediated signaling.[1]
Mechanism of Action: Competitive and Potential Allosteric Antagonism
This compound functions primarily as a competitive antagonist at the M2 receptor.[1][2] This means it binds to the same site as the endogenous agonist, acetylcholine, thereby preventing receptor activation. However, some evidence also suggests a more complex interaction involving an allosteric site, which may contribute to its pharmacological profile.
Binding Affinity and Selectivity
Radioligand binding assays have been crucial in quantifying this compound's affinity for muscarinic receptor subtypes. These experiments typically involve competition between this compound and a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), for binding to receptor-expressing membranes.[1][3] The resulting inhibition constants (Ki) demonstrate this compound's selectivity for the M2 receptor.
| Receptor Subtype | Tissue/Cell Line | Radioligand | This compound Ki (nM) | Reference |
| M2 | Rat Heart | [³H]-NMS | ~115 | [1] |
| M2 | Guinea Pig Ileum (cardiac type) | [³H]-NMS | 92-110 | [3] |
| M1 | Rat Cerebral Cortex | [³H]-Pirenzepine | 760 | [1] |
| M3 (glandular type) | Rat Salivary Gland | [³H]-NMS | ~3200 | [1] |
| M3 (glandular type) | Guinea Pig Ileum (glandular type) | [³H]-NMS | 1150-2541 | [3] |
Table 1: Binding Affinity (Ki) of this compound for Muscarinic Receptor Subtypes.
Functional Antagonism
Functional assays in isolated tissues, particularly guinea pig atria, have been instrumental in characterizing this compound's antagonist properties. In these preparations, this compound competitively inhibits the negative chronotropic (rate) and inotropic (force) effects of muscarinic agonists like carbachol and acetylcholine.[2] The potency of this antagonism is quantified by the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.
| Tissue | Agonist | Parameter | This compound pA₂/pKB | Reference |
| Guinea Pig Atria | Carbachol/Acetylcholine | Chronotropy/Inotropy | ~7.0-8.0 | [2] |
| Guinea Pig Lung Strip | Methacholine | Contraction | 8.76 | [4][5] |
Table 2: Functional Antagonist Potency of this compound.
M2 Receptor Signaling Pathways and this compound's Impact
The M2 receptor primarily couples to the inhibitory G-protein, Gαi. Upon activation by an agonist, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a decrease in cellular excitability, which is the basis for its effects on heart rate. This compound, by blocking agonist binding, prevents these downstream signaling events.
There is also evidence for non-canonical M2 receptor signaling, including the activation of phosphoinositide 3-kinase (PI3K) and the mitogen-activated protein kinase (MAPK) pathway. The extent to which this compound modulates these pathways is an area of ongoing research.
Figure 1: M2 receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the interaction of this compound with M2 receptors.
Radioligand Binding Assay (Competition)
This protocol outlines the steps to determine the binding affinity (Ki) of this compound for the M2 receptor.
Materials:
-
Membrane preparation from cells or tissues expressing M2 receptors (e.g., rat heart, CHO cells expressing human M2R).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In reaction tubes, add a fixed concentration of [³H]-NMS (typically near its Kd value).
-
Add the serially diluted this compound to the tubes.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a non-labeled ligand (e.g., atropine).
-
Calculate specific binding by subtracting non-specific from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ of this compound, and then calculate the Ki using the Cheng-Prusoff equation.
Figure 2: Workflow for a competitive radioligand binding assay.
Isolated Organ Bath Functional Assay (Schild Analysis)
This protocol describes how to determine the functional antagonist potency (pA₂) of this compound.
Materials:
-
Guinea pig left atrium.
-
Organ bath system with temperature control (37°C) and aeration (95% O₂ / 5% CO₂).
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Muscarinic agonist (e.g., carbachol).
-
This compound.
-
Force transducer and data acquisition system.
Procedure:
-
Dissect the guinea pig left atrium and mount it in the organ bath under a resting tension.
-
Allow the tissue to equilibrate for at least 60 minutes, with regular washing.
-
Obtain a cumulative concentration-response curve for the agonist (e.g., carbachol) to establish a control response.
-
Wash the tissue thoroughly to return to baseline.
-
Incubate the tissue with a known concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Obtain a second cumulative concentration-response curve for the agonist in the presence of this compound.
-
Repeat steps 4-6 with increasing concentrations of this compound.
-
Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) for each concentration of this compound.
-
Construct a Schild plot: log(dose ratio - 1) versus the log of the molar concentration of this compound.
-
The x-intercept of the linear regression of the Schild plot gives the pA₂ value. The slope of the line should be close to 1 for competitive antagonism.
Figure 3: Workflow for a Schild analysis in an isolated organ bath.
Conclusion
This compound is a well-characterized, selective M2 muscarinic receptor antagonist. Its mechanism of action is primarily competitive, although allosteric interactions may also play a role. Its high affinity and selectivity for the M2 receptor have been robustly demonstrated through both radioligand binding and functional assays. The detailed understanding of its interaction with the M2 receptor and the subsequent modulation of intracellular signaling pathways underscores its value as a research tool and as a potential lead compound for the development of therapeutics targeting M2 receptor-mediated pathologies. The experimental protocols outlined in this guide provide a foundation for the continued investigation of this compound and other M2 receptor modulators.
References
- 1. Binding profile of a novel cardioselective muscarine receptor antagonist, AF-DX 116, to membranes of peripheral tissues and brain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic receptor heterogeneity in guinea pig intestinal smooth muscle: binding studies with AF-DX 116 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the muscarinic receptor subtype(s) mediating contraction of the guinea-pig lung strip and inhibition of acetylcholine release in the guinea-pig trachea with the selective muscarinic receptor antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the muscarinic receptor subtype(s) mediating contraction of the guinea-pig lung strip and inhibition of acetylcholine release in the guinea-pig trachea with the selective muscarinic receptor antagonist tripitramine - PMC [pmc.ncbi.nlm.nih.gov]
Otenzepad: A Deep Dive into its Pharmacodynamics and Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otenzepad, also known as AF-DX 116, is a selective antagonist of the muscarinic acetylcholine M2 receptor.[1] Initially investigated for the treatment of bradycardia and arrhythmia due to its cardioselectivity, its development was halted after Phase III clinical trials.[2] Despite this, this compound remains a valuable pharmacological tool for researchers studying the physiological and pathological roles of the M2 receptor. This technical guide provides a comprehensive overview of this compound's pharmacodynamics, with a focus on its receptor selectivity, mechanism of action, and the experimental methodologies used for its characterization.
Core Pharmacodynamics: M2 Receptor Selectivity
This compound exhibits a distinct selectivity profile for the muscarinic acetylcholine receptor subtypes. Its highest affinity is for the M2 receptor, which is predominantly expressed in the heart and plays a crucial role in regulating cardiac function.[2][3]
Quantitative Binding Affinity Data
The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. These studies typically utilize membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing each receptor subtype.[3] The affinity is commonly expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the absence of the radioligand.
| Receptor Subtype | This compound Ki (nM) |
| M1 | 537 - 1300 |
| M2 | 64 - 186 |
| M3 | 786 - 2089 |
| M4 | 407 - 1800 |
| M5 | 2800 |
Table 1: Binding affinities (Ki) of this compound for human muscarinic receptor subtypes. Data compiled from multiple sources.[3]
In addition to Ki values, the half-maximal inhibitory concentration (IC50) has been determined in various tissues. For instance, this compound has an IC50 of 386 nM in rat heart and 640 nM in rabbit peripheral lung.[1]
Mechanism of Action
This compound is primarily classified as a competitive antagonist at the M2 muscarinic receptor.[4] This means that it binds to the same site as the endogenous agonist, acetylcholine, thereby preventing receptor activation. However, some studies suggest a more complex interaction, with evidence pointing towards an allosteric mechanism.[5][6] This suggests that this compound may bind to a site on the receptor that is distinct from the acetylcholine binding site, inducing a conformational change that reduces the affinity of the receptor for its agonist.[5]
Signaling Pathways
The interaction of this compound with the M2 receptor blocks the downstream signaling cascade typically initiated by acetylcholine.
M2 Receptor Signaling
The M2 muscarinic receptor is coupled to inhibitory G proteins (Gαi). Activation of the M2 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[7] This reduction in cAMP levels has various physiological effects, including a decrease in heart rate.[7]
M3 Receptor Signaling (for comparison)
In contrast, the M3 muscarinic receptor, for which this compound has a much lower affinity, is coupled to Gq proteins.[8] Agonist binding to M3 receptors activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[8]
Experimental Protocols
The characterization of this compound's pharmacodynamics relies on a variety of in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of this compound for muscarinic receptors.
Objective: To determine the concentration of this compound that inhibits the binding of a radiolabeled antagonist to a specific muscarinic receptor subtype.
Materials:
-
Membrane preparations from CHO-K1 cells stably expressing the human M1, M2, M3, M4, or M5 muscarinic receptor.[3]
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
This compound (unlabeled).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control: Atropine (1 µM).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the receptor membrane preparation (typically 10-20 µg of protein), a fixed concentration of [³H]-NMS (typically at or below its Kd, e.g., 0.2 nM), and varying concentrations of this compound.[1][2]
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 27°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[1][9]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-NMS against the logarithm of the this compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of cAMP Accumulation (M2 Receptor)
This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production in cells expressing the M2 receptor.
Objective: To determine the functional antagonist potency of this compound at the M2 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human M2 muscarinic receptor.
-
Muscarinic agonist (e.g., carbachol or acetylcholine).
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Plate the M2 receptor-expressing cells in a suitable multi-well plate and grow to near confluence.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specific duration (e.g., 15-30 minutes).
-
Stimulation: Stimulate the cells with a fixed concentration of a muscarinic agonist (typically the EC80 concentration) in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of M2 activation more readily measurable.
-
Lysis: After a defined incubation period, lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The IC50 value, representing the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP accumulation, can be determined.
Functional Assay: Calcium Mobilization (M3 Receptor)
This assay is used to confirm the low antagonist activity of this compound at the M3 receptor.
Objective: To measure the ability of this compound to block agonist-induced calcium release in cells expressing the M3 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human M3 muscarinic receptor.[9]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Muscarinic agonist (e.g., carbachol).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the M3 receptor-expressing cells in a black-walled, clear-bottom 96-well plate.[10]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (typically the EC80 concentration) to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration to determine the IC50 value.
Conclusion
This compound is a well-characterized M2 selective muscarinic receptor antagonist. Its pharmacodynamic profile, defined by its high affinity for the M2 receptor and its ability to competitively block its downstream signaling, has made it an important tool in cardiovascular and neuroscience research. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of muscarinic receptor pharmacology and the development of novel subtype-selective ligands.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The allosteric interaction of this compound (AF-DX 116) at muscarinic M2 receptors in guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
Preclinical Profile of Otenzepad (ORM-12741) for Bradycardia: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Otenzepad (also known as AF-DX 116 and ORM-12741) is a selective antagonist of the M2 muscarinic acetylcholine receptor. Preclinical investigations have robustly demonstrated its potential as a therapeutic agent for bradycardia. By competitively inhibiting the binding of acetylcholine to M2 receptors in the sinoatrial node, this compound effectively mitigates the parasympathetic nervous system's chronotropic influence on the heart, leading to an increase in heart rate. This whitepaper provides an in-depth technical overview of the pivotal preclinical studies that have characterized the pharmacological and physiological effects of this compound in relevant animal models of bradycardia. Detailed experimental protocols, quantitative data, and mechanistic signaling pathways are presented to offer a comprehensive resource for researchers and drug development professionals in the cardiovascular field.
Mechanism of Action: M2 Receptor Antagonism in the Sinoatrial Node
The primary mechanism by which this compound exerts its chronotropic effects is through the blockade of M2 muscarinic acetylcholine receptors located on the pacemaker cells of the sinoatrial (SA) node. In the parasympathetic control of heart rate, acetylcholine released from vagal nerve endings binds to these G-protein coupled receptors, initiating a signaling cascade that slows down the heart rate.
This compound, as a competitive antagonist, occupies the M2 receptor binding site, thereby preventing acetylcholine from exerting its effects. This leads to a disinhibition of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels that collectively result in an accelerated pacemaker potential and an increased heart rate.
Quantitative Preclinical Efficacy Data
The efficacy of this compound in counteracting bradycardia has been quantified in several key preclinical models. The following tables summarize the critical data from these studies, highlighting the compound's potency and cardioselectivity.
Table 1: In Vivo Efficacy in Animal Models of Bradycardia
| Animal Model | Bradycardia Induction | Parameter Measured | This compound (AF-DX 116) ED50 | Reference |
| Pithed Rat | Vagal Nerve Stimulation | Inhibition of Bradycardia | 32 µg/kg i.v. | [1] |
| Conscious Dog | Basal Heart Rate | Increase in Heart Rate | 79 µg/kg i.v. | [1] |
| Conscious Dog | Clonidine-induced | Reversal of Bradycardia | Not explicitly quantified, but complete reversal observed | [1] |
Table 2: In Vitro Receptor Affinity and Selectivity
| Preparation | Parameter Measured | This compound (AF-DX 116) pA2 | Atropine pA2 | Reference |
| Isolated Guinea Pig Atria (Heart) | M2 Receptor Antagonism | 7.33 | Not Reported in this study | [1] |
| Isolated Guinea Pig Smooth Muscle | Muscarinic Receptor Antagonism | 6.39 - 6.44 | Not Reported in this study | [1] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Detailed Experimental Protocols
The following sections provide a detailed description of the methodologies employed in the key preclinical studies that generated the quantitative data presented above.
Vagally-Induced Bradycardia in Pithed Rats
This in vivo model is a classic preparation for assessing the effects of drugs on the parasympathetic control of heart rate.
Experimental Workflow:
Protocol:
-
Animal Preparation: Male Wistar rats are anesthetized, typically with an agent that has minimal effects on the cardiovascular system.
-
Pithing Procedure: A steel rod is inserted through the orbit and down the spinal canal to destroy the central nervous system (CNS). This eliminates central autonomic reflexes, allowing for the direct assessment of peripheral drug effects. The animal is then artificially ventilated.
-
Instrumentation: A carotid artery is cannulated for continuous monitoring of blood pressure and heart rate. A jugular vein is cannulated for intravenous drug administration.
-
Vagal Stimulation: The vagus nerve in the neck is isolated and placed on electrodes. Electrical stimulation (e.g., at a frequency of 5 Hz) is applied to induce a reproducible bradycardic response.
-
Drug Administration: After establishing a stable baseline and a consistent response to vagal stimulation, this compound is administered intravenously in increasing doses.
-
Data Acquisition and Analysis: The degree of inhibition of the vagally-induced bradycardia is measured at each dose level. The ED50, the dose required to produce 50% of the maximal inhibitory effect, is then calculated.
Heart Rate Effects in Conscious Dogs
This model allows for the assessment of a drug's cardiovascular effects in a non-anesthetized, physiologically more relevant state.
Experimental Workflow:
Protocol:
-
Animal Preparation and Instrumentation: Beagle dogs are surgically instrumented with telemetry devices for the continuous monitoring of electrocardiogram (ECG), heart rate, and arterial blood pressure. This allows for data collection in freely moving, unstressed animals.
-
Recovery: A post-operative recovery period is allowed to ensure the animals have returned to a normal physiological state.
-
Baseline Measurements: Baseline cardiovascular parameters are recorded over a sufficient period to establish a stable baseline.
-
Drug Administration for Basal Heart Rate: this compound is administered intravenously at various doses, and the resulting changes in basal heart rate are recorded. The dose-response relationship is then determined to calculate the ED50 for the tachycardic effect.
-
Clonidine-Induced Bradycardia: In a separate set of experiments, bradycardia is induced by the administration of clonidine, an α2-adrenergic agonist that centrally increases vagal tone.
-
Reversal of Bradycardia: Once a stable bradycardia is established, this compound is administered to assess its ability to reverse this effect.
In Vitro Studies in Isolated Guinea Pig Atria
This ex vivo model allows for the direct assessment of a drug's effects on cardiac tissue in a controlled environment, free from systemic influences.
Experimental Workflow:
Protocol:
-
Tissue Preparation: Guinea pigs are euthanized, and the atria are rapidly excised and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Mounting: The atria are mounted in an organ bath containing the physiological salt solution, maintained at a constant temperature (e.g., 37°C) and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2). One end of the atrial preparation is fixed, and the other is connected to a force transducer to measure contractile force.
-
Electrical Stimulation: The atria are electrically stimulated at a constant frequency (e.g., 1 Hz) to ensure a regular rhythm.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a muscarinic agonist, such as carbachol, to determine its potency in producing a negative inotropic (decreased contractility) or chronotropic (decreased rate) effect.
-
Antagonist Incubation: The tissue is then washed and incubated with a specific concentration of this compound for a predetermined period.
-
Repeat Agonist Response: The cumulative concentration-response curve for the muscarinic agonist is repeated in the presence of this compound.
-
Data Analysis: The degree of the rightward shift in the agonist's concentration-response curve caused by this compound is used to calculate the pA2 value, which is a measure of the antagonist's affinity for the receptor.
Conclusion
The preclinical data for this compound provide a strong rationale for its development as a treatment for bradycardia. The in vivo studies in pithed rats and conscious dogs demonstrate its efficacy in increasing heart rate and reversing induced bradycardia at doses that indicate a high degree of cardioselectivity.[1] The in vitro studies in isolated guinea pig atria confirm its high affinity for cardiac M2 muscarinic receptors.[1] The detailed experimental protocols outlined in this whitepaper provide a framework for the continued investigation and development of this compound and other M2 receptor antagonists for cardiovascular applications. The convergence of these preclinical findings underscores the potential of this compound as a targeted and effective therapy for conditions characterized by an abnormally low heart rate.
References
Otenzepad's Role in Cholinergic Neurotransmission: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Otenzepad (also known as AF-DX 116) is a selective antagonist of the M2 subtype of muscarinic acetylcholine receptors (mAChRs). This technical guide provides a comprehensive overview of this compound's pharmacological profile, its mechanism of action within the cholinergic system, and its effects on various physiological processes. Detailed experimental protocols for key assays, quantitative binding and functional data, and visualizations of relevant signaling pathways are presented to facilitate a deeper understanding of this compound for research and drug development purposes.
Introduction to this compound and Cholinergic Neurotransmission
Cholinergic neurotransmission, mediated by acetylcholine (ACh), plays a critical role in a vast array of physiological functions in both the central and peripheral nervous systems. ACh exerts its effects through two main types of receptors: nicotinic and muscarinic. Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are further classified into five subtypes (M1-M5), each with distinct tissue distribution, signaling mechanisms, and physiological roles.
This compound is a competitive antagonist with a notable selectivity for the M2 muscarinic receptor.[1] The M2 receptor is predominantly expressed in the heart, where it mediates the parasympathetic control of heart rate, and presynaptically on cholinergic neurons, where it functions as an autoreceptor to inhibit further ACh release.[2][3] this compound's selectivity for the M2 receptor has made it a valuable pharmacological tool for dissecting the roles of this specific receptor subtype and has been investigated for its therapeutic potential in conditions such as bradycardia and cognitive disorders.[4][5]
Quantitative Pharmacological Data
The binding affinity and functional potency of this compound have been characterized across various muscarinic receptor subtypes using a range of in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: this compound Binding Affinities (Ki) for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Cell Line | Radioligand | Reference |
| M1 | 417 | Recombinant | [3H]-NMS | |
| M2 | 64 | Recombinant | [3H]-NMS | |
| M3 | 786 | Recombinant | [3H]-NMS | |
| M4 | 211 | Recombinant | [3H]-NMS | |
| M5 | 5130 | Recombinant | [3H]-NMS |
Table 2: this compound Functional Antagonist Potency (IC50/pA2)
| Assay Type | Receptor Subtype/Tissue | Potency | Agonist | Reference |
| Inhibition of Contraction | Rat Heart | IC50: 386 nM | - | [4] |
| Inhibition of Contraction | Rabbit Peripheral Lung | IC50: 640 nM | - | [4] |
| Inhibition of Phosphoinositide Turnover | Rat Olfactory Bulb (M2) | pA2: 6.12 | Carbachol | [6] |
| Antagonism of Negative Chronotropic Effects | Guinea Pig Atria | pA2 ~7 | Muscarinic Agonists | [7] |
Mechanism of Action: M2 Receptor Antagonism and Downstream Signaling
This compound exerts its effects by competitively blocking the binding of acetylcholine to M2 muscarinic receptors. The M2 receptor is primarily coupled to inhibitory G proteins of the Gi/o family.[3][8] Antagonism of the M2 receptor by this compound disrupts these signaling cascades, leading to a variety of cellular responses.
Canonical Signaling Pathway: Adenylyl Cyclase Inhibition
The primary and most well-characterized signaling pathway for the M2 receptor involves the inhibition of adenylyl cyclase.[2][3] Upon agonist binding, the M2 receptor activates Gi proteins, leading to the dissociation of the Gαi subunit. This Gαi subunit then inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking this pathway, this compound prevents the agonist-induced decrease in cAMP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AF-DX 116 (this compound), M2 antagonist (CAS 102394-31-0) | Abcam [abcam.com]
- 3. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. AF-DX 116, a presynaptic muscarinic receptor antagonist, potentiates the effects of glucose and reverses the effects of insulin on memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Figure 2 from Microdialysis and its use in behavioural studies: Focus on acetylcholine | Semantic Scholar [semanticscholar.org]
- 7. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Selective Agonists and Antagonists to G Protein-Activated Inwardly Rectifying Potassium Channels: Candidate Medicines for Drug Dependence and Pain - PMC [pmc.ncbi.nlm.nih.gov]
Otenzepad's M2 Receptor Pharmacology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otenzepad, also known as AF-DX 116, is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs) with a notable selectivity for the M2 subtype.[1] The M2 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in cardiac function and neurotransmission. This compound's cardioselectivity led to its investigation for treating conditions like arrhythmia and bradycardia, although its development was halted after Phase III clinical trials.[1][2] This technical guide provides an in-depth review of the M2 receptor pharmacology of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for muscarinic receptor subtypes. This data highlights this compound's selectivity for the M2 receptor.
Table 1: this compound (AF-DX 116) Binding Affinity (Ki) at Human Muscarinic Receptor Subtypes [1]
| Receptor Subtype | Dissociation Constant (Ki) (nM) |
| M1 | 537.0 - 1300 |
| M2 | 81.0 - 186 |
| M3 | 838 - 2089.0 |
| M4 | 407.0 - 1800 |
| M5 | 2800 |
Data derived from studies on cloned human muscarinic receptors expressed in CHO-K1 cells.[1]
Table 2: this compound (AF-DX 116) Inhibitory Concentration (IC50) in Various Tissues [3]
| Tissue | IC50 (nM) |
| Rabbit Peripheral Lung | 640 |
| Rat Heart | 386 |
Mechanism of Action: M2 Receptor Antagonism
This compound functions as a competitive antagonist at the M2 muscarinic receptor. M2 receptors are coupled to inhibitory G-proteins (Gi/o).[2] Upon activation by acetylcholine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] By competitively binding to the M2 receptor, this compound blocks the binding of acetylcholine, thereby preventing this signaling cascade and the subsequent physiological responses, such as a decrease in heart rate.[4]
Figure 1. this compound's competitive antagonism of the M2 muscarinic receptor signaling pathway.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacology of this compound at the M2 receptor.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Ki of this compound for the M1, M2, M3, M4, and M5 muscarinic receptor subtypes.
Materials:
-
CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors.[1]
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.[5][6]
-
Unlabeled competitor: this compound.
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-K1 cells expressing the desired muscarinic receptor subtype.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of [3H]NMS (e.g., 0.3 nM).[5]
-
Add increasing concentrations of this compound to the wells.
-
For determining non-specific binding, add 1 µM atropine instead of this compound.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2. Experimental workflow for a competitive radioligand binding assay.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
This assay measures the ability of an antagonist to block the agonist-mediated inhibition of cAMP production.
Objective: To determine the functional potency of this compound as an M2 receptor antagonist.
Materials:
-
Cells expressing M2 receptors (e.g., CHO-K1 cells).
-
Muscarinic agonist (e.g., carbachol).
-
This compound.
-
Forskolin (an adenylyl cyclase activator).[7]
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[8][9][10]
-
Cell lysis buffer.
Procedure:
-
Cell Culture and Plating:
-
Culture and seed M2 receptor-expressing cells into a multi-well plate.
-
Allow cells to adhere and grow overnight.
-
-
Assay:
-
Pre-incubate the cells with increasing concentrations of this compound for a defined period.
-
Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to all wells except the basal control.
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.[7]
-
Incubate for a specified time to allow for changes in cAMP levels.
-
-
Cell Lysis and cAMP Measurement:
-
Data Analysis:
-
Plot the measured cAMP levels against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced response.
-
Conclusion
This compound is a well-characterized selective antagonist of the M2 muscarinic acetylcholine receptor. Its pharmacological profile, defined by its binding affinity and functional potency, has been established through a variety of in vitro assays. The data and methodologies presented in this guide offer a comprehensive overview for researchers and drug development professionals working on muscarinic receptor pharmacology. While this compound's clinical development has been discontinued, it remains a valuable tool for investigating the physiological and pathological roles of the M2 receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic receptor heterogeneity in guinea pig intestinal smooth muscle: binding studies with AF-DX 116 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M2 muscarinic receptor inhibition of agonist-induced cyclic adenosine monophosphate accumulation and relaxation in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
Chemical and physical properties of Otenzepad
An In-depth Technical Guide to the Chemical and Physical Properties of Otenzepad
Introduction
This compound, also known as AF-DX 116, is a selective and competitive M2 muscarinic acetylcholine receptor antagonist.[1][2] It was initially investigated for the treatment of cardiac arrhythmias and bradycardia due to its relative cardioselectivity.[3] Developed by Boehringer Ingelheim, its clinical development was discontinued after Phase III trials.[3][4] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its pharmacological profile, and detailed experimental protocols for its characterization, aimed at researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a white to off-white solid compound.[2] It is a racemic mixture, with the (+)-enantiomer exhibiting eight times greater potency at the M2 receptor than the (-)-enantiomer.[3]
| Property | Value | Reference |
| IUPAC Name | 11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1][5]benzodiazepin-6-one | [3] |
| Synonyms | AF-DX 116 | [1][2] |
| CAS Number | 102394-31-0 | [1] |
| Molecular Formula | C24H31N5O2 | [1][6] |
| Molecular Weight | 421.54 g/mol | [1][6] |
| Appearance | White to off-white solid | [2][7] |
| Density | 1.171 g/cm³ | [5] |
| Boiling Point | 573.2°C at 760 mmHg | [5] |
| Flash Point | 300.5°C | [5] |
| LogP | 3.21440 | [5] |
| Stereochemistry | Racemic | [6] |
| SMILES | CCN(CC)CC1CCCCN1CC(=O)N2c3ccccc3C(=O)Nc4cccnc42 | [6] |
| InChI Key | UBRKDAVQCKZSPO-UHFFFAOYSA-N | [6] |
Solubility and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Condition | Details | Reference |
| In Vitro Solubility | Soluble in DMSO at 25 mg/mL (59.31 mM) with the aid of ultrasonication and warming to 60°C. | [1][2][7] |
| In Vivo Formulations | - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (≥ 2.5 mg/mL) - 10% DMSO, 90% (20% SBE-β-CD in Saline) (≥ 2.5 mg/mL) - 10% DMSO, 90% Corn Oil (≥ 2.5 mg/mL) | [2] |
| Powder Storage | -20°C for 3 years; 4°C for 2 years. | [1][2][7] |
| Solvent Storage | -80°C for 6 months; -20°C for 1 month. | [1][2][7] |
Pharmacological Profile
This compound is a competitive antagonist with higher selectivity for the M2 muscarinic acetylcholine receptor (mAChR) compared to other subtypes.[2][3] The M2 receptors are G protein-coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels.[8] This mechanism is particularly important in the heart, where it contributes to the negative chronotropic and inotropic effects of acetylcholine.[8]
Binding Affinity and Potency
The antagonist binding properties of this compound have been characterized across various muscarinic receptor isoforms.
| Receptor Subtype | Dissociation Constant (Ki) | IC50 | Tissue/System | Reference |
| M1 | 537.0 - 1300 nM | - | Cloned human receptors in CHO-K1 cells | [3] |
| M2 | 81.0 - 186 nM | 386 nM | Rat heart | [1][3] |
| M2 | - | 640 nM | Rabbit peripheral lung | [1][2][5] |
| M3 | 838 - 2089.0 nM | - | Cloned human receptors in CHO-K1 cells | [3] |
| M4 | 407.0 - 1800 nM | - | Cloned human receptors in CHO-K1 cells | [3] |
| M5 | 2800 nM | - | Cloned human receptors in CHO-K1 cells | [3] |
Mechanism of Action: M2 Receptor Antagonism
This compound exerts its effects by competitively blocking the binding of acetylcholine to M2 muscarinic receptors. In cardiac tissue, this antagonism prevents the Gi-protein-mediated inhibition of adenylyl cyclase, thereby blocking the parasympathetic-induced decrease in heart rate.[8] In the central nervous system, presynaptic M2 autoreceptors inhibit acetylcholine release; antagonism by this compound can therefore enhance cholinergic transmission.[9]
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for muscarinic receptors.
Objective: To quantify the affinity of this compound for a specific muscarinic receptor subtype by measuring its ability to compete with a radiolabeled antagonist.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells or tissue homogenates like rat heart).[3]
-
Radioligand: N-[3H]Methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.[10]
-
This compound (unlabeled competitor).
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.
-
Non-specific binding control: Atropine (high concentration, e.g., 1 µM).
-
Scintillation cocktail and vials.
-
Glass fiber filters and filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Incubation: In microcentrifuge tubes, combine the cell membranes, a fixed concentration of [3H]NMS (typically at its Kd value), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of atropine.
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value.[10]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Memory Enhancement Studies in Rodents
This protocol is based on studies demonstrating this compound's effects on memory and learning.[1]
Objective: To assess the effect of this compound on memory acquisition and retention in rodent models.
Animal Model:
-
Male Long-Evans rats (325-350 g) for acquisition tasks.[1]
-
Adult male Swiss mice (25-30 g) for retention tasks.[1]
Materials:
-
This compound.
-
Vehicle (e.g., saline).
-
Behavioral apparatus (e.g., radial arm maze for win-stay task, step-through inhibitory avoidance chamber).
Procedure (Win-Stay Acquisition in Rats):
-
Acclimation: Acclimate rats to the testing room and apparatus.
-
Administration: Administer this compound (0.25, 0.5, 1.0, or 2.0 mg/kg) or vehicle via subcutaneous (s.c.) injection on the dorsum of the neck.[1]
-
Training: After a set post-injection period, begin the win-stay acquisition training in the radial arm maze.
-
Data Collection: Record metrics such as the number of correct arm entries to retrieve a reward.
-
Analysis: Compare the performance of this compound-treated groups to the vehicle control group. Doses of 0.5 and 1.0 mg/kg were found to significantly improve acquisition.[1]
Procedure (Inhibitory Avoidance in Mice):
-
Training: Train mice in a one-trial step-through inhibitory avoidance task.
-
Administration: Immediately after training, administer any primary treatment (e.g., glucose or insulin). Ten minutes later, administer this compound (0.3, 1.0, or 3.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[1][9]
-
Retention Test: Test the mice 24 hours later by placing them back in the apparatus and measuring the latency to perform the previously punished action (e.g., crossing to the dark compartment).
-
Analysis: Compare the retention latencies between groups. This compound was shown to enhance retention and reverse insulin-induced memory impairment.[1][9]
Logical Relationships and Physiological Effects
This compound's selective antagonism of M2 receptors leads to distinct physiological outcomes depending on the target tissue. Its effects on the cardiovascular and central nervous systems are of primary interest.
Conclusion
This compound is a well-characterized M2-selective muscarinic antagonist with a defined chemical structure and distinct physical properties. Its pharmacological profile, highlighted by its higher affinity for M2 over other mAChR subtypes, has made it a valuable tool for studying the role of this receptor in cardiac function and cognitive processes. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other selective muscarinic receptor modulators in preclinical and research settings.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - AdisInsight [adisinsight.springer.com]
- 5. This compound | CAS#:102394-31-0 | Chemsrc [chemsrc.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AF-DX 116 (this compound), M2 antagonist (CAS 102394-31-0) | Abcam [abcam.com]
- 9. AF-DX 116, a presynaptic muscarinic receptor antagonist, potentiates the effects of glucose and reverses the effects of insulin on memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound shows two populations of binding sites in human gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Otenzepad in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otenzepad, also known as AF-DX 116, is a selective and competitive antagonist of the M2 muscarinic acetylcholine receptor.[1][2] It has been investigated for its potential therapeutic effects in various conditions, including cardiac arrhythmias and cognitive disorders. These application notes provide detailed protocols for the in vivo administration and evaluation of this compound in rodent models, specifically focusing on its effects on memory and its pharmacokinetic profile.
Mechanism of Action
This compound selectively blocks the M2 muscarinic acetylcholine receptor, which is a G protein-coupled receptor (GPCR). The M2 receptor is coupled to an inhibitory G protein (Gi), which, upon activation by acetylcholine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents this inhibitory effect. The signaling cascade downstream of M2 receptor activation also involves the modulation of mitogen-activated protein kinase (MAPK) and Akt pathways. In the context of memory, M2 autoreceptors on cholinergic nerve terminals inhibit acetylcholine release; therefore, antagonism by this compound can enhance cholinergic transmission.
This compound Signaling Pathway
Caption: this compound's mechanism of action as an M2 receptor antagonist.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo rodent studies with this compound.
Table 1: Efficacy of this compound in Rodent Memory Models
| Species | Model | Administration Route | Dosage (mg/kg) | Effect |
| Mouse | Inhibitory Avoidance Task | Intraperitoneal (i.p.) | 0.3, 1.0, 3.0 | Reverses insulin-induced memory impairment.[3] |
| Rat | Win-Stay Acquisition | Subcutaneous (s.c.) | 0.5, 1.0 | Significantly improved acquisition.[2] |
| Rat | Memory Retention | Subcutaneous (s.c.) | 2.0 | Significantly improved retention.[2] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Distribution Half-Life (t½α) | 17 seconds |
| Elimination Half-Life (t½β) | 17 minutes |
| Primary Organ Distribution | Heart, Spleen, Submandibular Glands |
| Brain Uptake | Low |
| Data obtained from anesthetized Sprague-Dawley rats following intravenous administration of [3H]AF-DX 116.[4] |
Experimental Protocols
Experimental Workflow for a Typical In Vivo Study
References
Otenzepad Administration in Animal Studies of Arrhythmia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the administration of Otenzepad (also known as AF-DX 116) in animal models of cardiac arrhythmia. The information is compiled from published preclinical studies and is intended to guide researchers in designing and executing similar experiments.
Introduction
This compound is a selective antagonist of the muscarinic M2 receptor, which is the predominant muscarinic receptor subtype in the heart. These receptors are activated by acetylcholine and play a crucial role in regulating cardiac function, including heart rate and atrial contractility. By blocking the action of acetylcholine at M2 receptors, this compound can modulate cardiac electrophysiology, suggesting its potential as an antiarrhythmic agent. The following sections detail its application in canine and guinea pig models of arrhythmia.
Quantitative Data Summary
The following tables summarize the key quantitative data from animal studies investigating the effects of this compound on arrhythmia.
Table 1: this compound Administration and Effects in a Canine Model of Ventricular Arrhythmia
| Parameter | Details | Reference |
| Animal Model | Beagle Dogs | |
| Arrhythmia Induction | 1. Two-stage coronary ligation2. Digitalis (Ouabain) infusion3. Adrenaline infusion | |
| This compound Dosage | 0.3 mg/kg | |
| Route of Administration | Intravenous (i.v.) bolus injection | |
| Observed Effects | - Coronary Ligation Model: No significant antiarrhythmic effect; tended to increase sinus rate. - Digitalis-Induced Model: Did not suppress ventricular tachycardia (VT) or increase the already elevated atrial rate. - Adrenaline-Induced Model: Decreased the arrhythmic ratio (number of premature ventricular contractions / total heart rate) 9 minutes after injection and increased the atrial rate. | |
| Pharmacokinetics | Maximum plasma concentration of nearly 1 µg/ml reached 1 minute after bolus injection. |
Table 2: this compound in an In Vitro Guinea Pig Atria Model
| Parameter | Details | Reference |
| Animal Model | Guinea Pig | |
| Tissue Preparation | Electrically driven left atrium | |
| Agonists Used | Carbachol or Acetylcholine | |
| Focus of Study | Allosteric interaction of this compound with M2 receptors | |
| Key Finding | This compound's action involves an allosteric site on the M2 receptor, demonstrating a complex interaction beyond simple competitive antagonism. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound and arrhythmia.
Protocol 1: Induction of Ventricular Arrhythmias in Beagle Dogs
This protocol describes three common methods for inducing ventricular arrhythmias in dogs to test the efficacy of antiarrhythmic drugs like this compound.
1.1. Two-Stage Coronary Ligation-Induced Arrhythmia
-
Objective: To create a model of arrhythmia resulting from myocardial infarction.
-
Procedure:
-
Anesthetize beagle dogs and maintain sterile surgical conditions.
-
Perform a left thoracotomy to expose the heart.
-
Isolate the left anterior descending (LAD) coronary artery.
-
In the first stage, place a ligature around the LAD and partially occlude the vessel.
-
After a period of stabilization (e.g., 24 hours), perform a second procedure to completely ligate the LAD, inducing an infarct and subsequent ventricular arrhythmias.
-
Monitor electrocardiogram (ECG) continuously to observe the onset and characteristics of the arrhythmia.
-
1.2. Digitalis (Ouabain)-Induced Arrhythmia
-
Objective: To induce ventricular tachycardia through digitalis toxicity.
-
Procedure:
-
Anesthetize beagle dogs.
-
Establish intravenous access for drug administration and blood sampling.
-
Administer a continuous intravenous infusion of ouabain (a cardiac glycoside) at a pre-determined rate.
-
Continuously monitor the ECG for the development of ventricular tachycardia. The atrial rate will also typically increase significantly.
-
1.3. Adrenaline-Induced Arrhythmia
-
Objective: To induce ventricular tachycardia through adrenergic stimulation.
-
Procedure:
-
Anesthetize beagle dogs.
-
Establish intravenous access.
-
Administer a continuous intravenous infusion of adrenaline (epinephrine) at a rate sufficient to induce ventricular arrhythmias.
-
Monitor the ECG continuously to quantify the arrhythmic ratio (number of premature ventricular contractions divided by the total heart rate).
-
Protocol 2: In Vitro Electrically Stimulated Guinea Pig Atria
-
Objective: To assess the direct effects of this compound on atrial tissue and its interaction with muscarinic receptors.
-
Procedure:
-
Humanely euthanize a guinea pig and rapidly excise the heart.
-
Dissect the left atrium in a bath of oxygenated Krebs-Henseleit solution.
-
Mount the atrial tissue in an organ bath continuously superfused with oxygenated and warmed Krebs-Henseleit solution.
-
Place stimulating electrodes on the tissue and pace it at a constant frequency (e.g., 1 Hz).
-
Record the isometric contractile force using a force transducer.
-
After a stabilization period, introduce agonists such as carbachol or acetylcholine to the superfusate to induce a negative inotropic effect.
-
Administer this compound in the presence of the agonist to determine its antagonistic properties and mechanism of action.
-
Visualizations
Signaling Pathways and Experimental Workflows
Application Notes and Protocols for Otenzepad Dosage Calculation in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otenzepad, also known as AF-DX 116, is a selective and competitive antagonist of the M2 muscarinic acetylcholine receptor (mAChR2).[1] M2 receptors are G protein-coupled receptors that play a crucial role in various physiological processes, including cardiovascular function and neuronal signaling. In a research context, particularly in oncology, the cholinergic signaling pathway, including the M2 receptor, is emerging as a potential therapeutic target. This document provides detailed protocols and guidelines for determining the optimal dosage of this compound for in vitro cell culture experiments, focusing on assessing its effects on cell viability and signaling pathways.
Mechanism of Action and Signaling Pathway
This compound selectively binds to M2 muscarinic receptors, competitively inhibiting the binding of the endogenous ligand, acetylcholine (ACh). The M2 receptor is primarily coupled to Gαi/o proteins. Upon activation by an agonist, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also directly activate certain ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs). By blocking the M2 receptor, this compound prevents these downstream signaling events.
Quantitative Data Summary
While specific IC50 values for this compound in cancer cell lines are not widely published, binding affinity data from tissue preparations can provide a useful starting point for dose-ranging studies. The following table summarizes known binding affinities.
| Parameter | Tissue/Receptor | Value | Reference |
| IC50 | Rabbit Peripheral Lung | 640 nM | [1] |
| IC50 | Rat Heart | 386 nM | [1] |
| Ki (apparent) | Human Gastric Smooth Muscle (M2-like receptor) | 298 ± 40 nM | [2] |
| Ki (apparent) | Human Gastric Smooth Muscle (M3-like receptor) | 3.463 ± 0.62 µM | [2] |
Note: IC50 (Half-maximal inhibitory concentration) in this context refers to the concentration of this compound that displaces 50% of the radioligand from the M2 receptors. Ki (inhibitory constant) is another measure of binding affinity. These values suggest that a concentration range of 100 nM to 10 µM would be appropriate for initial in vitro screening experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is soluble in DMSO.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the product data sheet, this compound has a solubility of 25 mg/mL (59.31 mM) in DMSO.[3]
-
To prepare a 10 mM stock solution, dissolve 4.22 mg of this compound (Molecular Weight: 421.54 g/mol ) in 1 mL of DMSO.
-
Vortex until the powder is completely dissolved. Gentle warming and sonication can be used to aid dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a method to determine the effect of this compound on the viability of a chosen cell line.
Materials:
-
Selected cell line (e.g., A549, PC9, U87MG, or HCT-116)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium. A suggested starting range is 0.1, 1, 10, 100, 1000, and 10000 nM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 3: Western Blotting for Downstream Signaling
This protocol can be used to assess the effect of this compound on the phosphorylation of downstream targets like Akt and MAPK, which are indicative of M2 receptor pathway modulation.
Materials:
-
Cell line cultured in 6-well plates
-
This compound
-
Agonist (e.g., Carbachol)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-MAPK, anti-MAPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an M2 receptor agonist (e.g., Carbachol) for a short period (e.g., 15-30 minutes). Include a non-stimulated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the effects of this compound treatment to the agonist-only and control groups.
-
Conclusion
These protocols provide a framework for researchers to systematically determine the effective dosage of this compound in cell culture experiments and to investigate its impact on cell viability and downstream signaling pathways. Due to the lack of published IC50 data in cancer cell lines, it is crucial to perform initial dose-response experiments across a broad concentration range to identify the optimal working concentrations for specific cell lines and experimental endpoints.
References
Otenzepad in Patch Clamp Electrophysiology: Application Notes and Protocols for M1 Muscarinic Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Otenzepad, a muscarinic acetylcholine receptor antagonist, in patch clamp electrophysiology studies, with a specific focus on its interaction with the M1 muscarinic receptor. This document outlines the mechanism of action, detailed experimental protocols, data presentation, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
This compound, also known as AF-DX 116, is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). While it exhibits relative selectivity for the M2 receptor subtype, its binding affinity for other subtypes, including the M1 receptor, allows for its use in comparative electrophysiological studies to dissect the roles of different muscarinic receptor subtypes in cellular excitability and signaling.[1] The M1 muscarinic receptor, predominantly coupled to Gq/11 G-proteins, plays a crucial role in various physiological processes, particularly in the central nervous system where it is involved in learning, memory, and cognitive function.[2][3] Activation of the M1 receptor initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity, ultimately affecting ion channel function.[2][3][4]
Patch clamp electrophysiology is a powerful technique to directly measure the activity of ion channels in the cell membrane, providing high-resolution insights into the effects of compounds like this compound on receptor-mediated modulation of these channels.[5][6][7][8] These notes provide protocols for whole-cell patch clamp recordings to investigate the inhibitory effects of this compound on M1 receptor-mediated currents.
Data Presentation: this compound Binding Affinities
The following table summarizes the dissociation constants (Ki) of this compound for various muscarinic receptor subtypes, highlighting its binding profile. This data is crucial for designing experiments and interpreting results concerning receptor selectivity.
| Muscarinic Receptor Subtype | Dissociation Constant (Ki) (nM) |
| M1 | 537.0 - 1300 |
| M2 | 81.0 - 186 |
| M3 | 838 - 2089 |
| M4 | 407.0 - 1800 |
| M5 | 2800 |
Data sourced from Buckley NJ, et al. (1989) as cited in Wikipedia.[1]
Signaling Pathway and Experimental Workflow
M1 Muscarinic Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the M1 muscarinic acetylcholine receptor and the point of inhibition by this compound.
Caption: M1 muscarinic receptor signaling cascade and this compound's point of inhibition.
Patch Clamp Experimental Workflow
The following diagram outlines the key steps in a typical whole-cell patch clamp experiment to study the effect of this compound on M1 receptor-mediated currents.
Caption: Workflow for a whole-cell patch clamp experiment with this compound.
Experimental Protocols
This section provides a detailed protocol for a whole-cell voltage-clamp experiment to investigate the inhibitory effect of this compound on M1 receptor-mediated currents in a mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the human M1 muscarinic receptor.
Materials and Reagents
Cell Culture:
-
HEK293 or CHO cells stably expressing the human M1 muscarinic receptor
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Poly-D-lysine coated coverslips
Solutions:
-
External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.
-
Agonist Stock Solution: 10 mM Carbachol in deionized water.
-
Antagonist Stock Solution: 10 mM this compound in deionized water or DMSO (ensure final DMSO concentration is <0.1%).
Equipment:
-
Patch clamp amplifier and digitizer
-
Inverted microscope with DIC optics
-
Micromanipulators
-
Vibration isolation table
-
Perfusion system
-
Glass micropipette puller and microforge
-
Data acquisition and analysis software
Step-by-Step Protocol
-
Cell Preparation:
-
Plate the M1-expressing cells onto poly-D-lysine coated glass coverslips 24-48 hours before the experiment.
-
Ensure a cell confluency of 50-70% on the day of recording.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution at a rate of 1-2 mL/min.
-
-
Pipette Preparation:
-
Pull glass capillaries to create micropipettes with a resistance of 3-6 MΩ when filled with the internal solution.
-
Fire-polish the pipette tip using a microforge to ensure a smooth surface for sealing.
-
Fill the pipette with the internal solution, ensuring no air bubbles are trapped in the tip.
-
-
Establishing a Whole-Cell Recording:
-
Mount the filled pipette onto the headstage of the micromanipulator.
-
Apply positive pressure to the pipette to keep the tip clean as it is lowered into the bath.
-
Under visual guidance, approach a single, healthy-looking cell with the pipette tip.
-
Once the pipette touches the cell membrane (indicated by a slight increase in resistance), release the positive pressure to allow the pipette to seal onto the membrane.
-
Apply gentle suction to form a high-resistance seal (Gigaohm seal, >1 GΩ).
-
After achieving a stable Gigaohm seal, apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the cell at a membrane potential of -60 mV.
-
-
Recording and Drug Application:
-
Allow the cell to stabilize for 5-10 minutes after establishing the whole-cell configuration.
-
Record a stable baseline current for 1-2 minutes.
-
Apply a known concentration of the M1 agonist, carbachol (e.g., 10 µM), through the perfusion system and record the resulting inward current. This current is mediated by the modulation of potassium channels downstream of M1 receptor activation.
-
Wash out the agonist with the external solution until the current returns to baseline.
-
Perfuse the cell with a chosen concentration of this compound for 2-5 minutes.
-
Co-apply the same concentration of carbachol in the continued presence of this compound and record the current. The amplitude of the agonist-induced current is expected to be reduced.
-
Perform a final washout with the external solution.
-
Repeat steps 4.3 to 4.7 with varying concentrations of this compound to construct a dose-response curve.
-
Data Analysis
-
Measure the peak amplitude of the inward current induced by the agonist in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound, while being M2 selective, can be a valuable pharmacological tool in patch clamp electrophysiology to probe the function and pharmacology of M1 muscarinic receptors. The protocols and information provided herein offer a framework for researchers to design and execute experiments aimed at understanding the role of M1 receptors in cellular physiology and for the screening and characterization of novel muscarinic receptor modulators. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patch Clamp Protocol [labome.com]
- 6. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Otenzepad: A Profile of M2 Muscarinic Receptor Selectivity
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Otenzepad (also known as AF-DX 116) is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors comprising five subtypes (M1-M5). These receptors are involved in a wide array of physiological functions, making them critical targets for therapeutic intervention. This compound exhibits notable selectivity for the M2 subtype, which is predominantly expressed in the heart and plays a crucial role in regulating cardiac function. This document provides a detailed overview of this compound's M2 receptor selectivity, supported by quantitative data, and outlines comprehensive protocols for assessing its binding and functional activity.
Data Presentation
The selectivity of this compound for the M2 muscarinic receptor subtype has been characterized through both radioligand binding assays and functional assessments. The following tables summarize the quantitative data, showcasing its affinity and potency at each of the five human muscarinic receptor subtypes.
Table 1: this compound Binding Affinity at Human Muscarinic Receptors
This table presents the equilibrium dissociation constants (Ki) of this compound at human M1-M5 receptors, determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | This compound Kᵢ (nM) | Selectivity Ratio (Kᵢ / Kᵢ for M2) |
| M1 | 417 | 6.5-fold vs M2 |
| M2 | 64 | - |
| M3 | 786 | 12.3-fold vs M2 |
| M4 | 211 | 3.3-fold vs M2 |
| M5 | 5130 | 80.2-fold vs M2 |
Table 2: this compound Functional Antagonist Potency at Muscarinic Receptors
This table summarizes the functional potency of this compound, expressed as pA2 values, derived from in vitro functional assays. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.
| Receptor Subtype | This compound pA₂ Value | Tissue/Assay System |
| M1 | ~6.7 | Rabbit vas deferens |
| M2 | 7.33 - 7.5 | Guinea pig atria[1][2] |
| M3 | 6.39 - 6.44 | Guinea pig ileum/trachea[1] |
| M4 | Not widely reported | - |
| M5 | Not widely reported | - |
Note: Functional data can vary depending on the tissue and assay conditions used.
Signaling Pathways and Experimental Workflow
To understand the experimental basis for the data presented, it is essential to visualize the underlying molecular signaling and the workflow of the assays.
M2 Muscarinic Receptor Signaling Pathway
The M2 muscarinic receptor primarily couples to the Gi/o family of G proteins. Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of protein kinase A (PKA) and modulates downstream cellular responses, such as the slowing of the heart rate.
Caption: M2 muscarinic receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for M2 Receptor Selectivity Assays
The determination of this compound's M2 receptor selectivity involves a multi-step process, beginning with the preparation of cells expressing the target receptors, followed by binding and functional assays, and concluding with data analysis.
Caption: Workflow for determining the M2 receptor selectivity of this compound.
Experimental Protocols
The following are detailed protocols for the key experiments used to determine the M2 receptor selectivity of this compound.
Protocol 1: Competitive Radioligand Binding Assay
This assay is designed to determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes.
1. Materials and Reagents
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) with a specific activity of 70-90 Ci/mmol.
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well filter plates, cell harvester, scintillation vials, scintillation cocktail, and a microplate scintillation counter.
2. Procedure
-
Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]-NMS (at a concentration near its Kd), and cell membrane suspension.
-
Non-specific Binding: Atropine (10 µM final concentration), [³H]-NMS, and cell membrane suspension.
-
Competition Binding: this compound at various concentrations, [³H]-NMS, and cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay
This functional assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production mediated by the M2 receptor.
1. Materials and Reagents
-
Cells: CHO cells stably expressing the human M2 muscarinic receptor.
-
Agonist: Carbachol.
-
Antagonist: this compound.
-
Adenylyl Cyclase Activator: Forskolin.
-
Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or AlphaScreen).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.
2. Procedure
-
Cell Plating: Seed the M2 receptor-expressing cells into a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a stock solution of Carbachol.
-
Pre-incubation with Antagonist: Remove the culture medium and wash the cells with assay buffer. Add the different concentrations of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of Carbachol (typically the EC₈₀) to the wells, along with a fixed concentration of forskolin to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
3. Data Analysis
-
Generate a concentration-response curve for Carbachol in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis by plotting the log (concentration ratio - 1) against the log concentration of this compound. The x-intercept of the linear regression provides the pA₂ value.
-
Alternatively, determine the IC₅₀ value of this compound for the inhibition of the agonist response and calculate the functional Ki using the Schild equation for competitive antagonism.
References
Application Notes and Protocols for Determining Otenzepad Affinity via Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otenzepad, also known as AF-DX 116, is a muscarinic acetylcholine receptor antagonist. Understanding its binding affinity and selectivity for different receptor subtypes is crucial for elucidating its pharmacological profile and therapeutic potential. This document provides detailed application notes and protocols for determining the binding affinity of this compound for the human muscarinic M1 receptor using a competitive radioligand binding assay with [3H]pirenzepine.
Data Presentation
The following table summarizes the binding affinities (Ki values) of this compound for the five human muscarinic receptor subtypes (M1-M5). This data is essential for assessing the selectivity of the compound.
| Receptor Subtype | Radioligand | This compound (AF-DX 116) Ki (nM) |
| Human M1 | [3H]pirenzepine | 417[1] |
| Human M2 | [3H]AF-DX 384 | 64[1] |
| Human M3 | [3H]4-DAMP | 786[1][2] |
| Human M4 | [3H]pirenzepine | 211[1] |
| Human M5 | [3H]QNB | 5130[1] |
Signaling Pathway
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist, it initiates a cascade of intracellular events, as depicted in the diagram below.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
Objective:
To determine the binding affinity (Ki) of this compound for the human M1 muscarinic receptor using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human M1 muscarinic receptor.[3][4]
-
Radioligand: [3H]pirenzepine (Specific activity: 70-90 Ci/mmol).
-
Competitor: this compound (AF-DX 116).
-
Non-specific Binding Control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Experimental Workflow Diagram:
References
Otenzepad: A Selective M2 Receptor Antagonist for Functional Studies in Primary Neurons
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Otenzepad, also known as AF-DX 116, is a potent and selective competitive antagonist of the M2 muscarinic acetylcholine receptor (mAChR).[1][2] M2 receptors, predominantly coupled to Gαi/o proteins, play a crucial role in neuronal signaling by inhibiting adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and modulating ion channel activity.[3][4][5] In the central nervous system, M2 receptors are strategically located on both presynaptic and postsynaptic membranes of neurons, where they function as autoreceptors to regulate acetylcholine release and as heteroreceptors to modulate the release of other neurotransmitters.[6][7] The selectivity of this compound for the M2 receptor subtype makes it an invaluable pharmacological tool for elucidating the specific roles of this receptor in neuronal function and for the development of novel therapeutics targeting cholinergic pathways.
These application notes provide detailed protocols for utilizing this compound to study M2 receptor function in primary neuronal cultures. The included methodologies cover essential techniques such as cAMP assays, calcium imaging, neurotransmitter release assays, and electrophysiology, offering a comprehensive guide for researchers in neuroscience and drug discovery.
Data Presentation
This compound Receptor Selectivity
The following table summarizes the binding affinities (Ki) of this compound for the five human muscarinic receptor subtypes, highlighting its selectivity for the M2 receptor.
| Receptor Subtype | Ki (nM) |
| M1 | 417 |
| M2 | 64 |
| M3 | 786 |
| M4 | 211 |
| M5 | 5130 |
Data sourced from Tocris Bioscience.
This compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various tissues, demonstrating its potent antagonist activity at the M2 receptor.
| Tissue | Species | IC50 (nM) |
| Heart | Rat | 386 |
| Peripheral Lung | Rabbit | 640 |
Data sourced from MedchemExpress.com.[2]
Signaling Pathways and Experimental Workflows
M2 Receptor Signaling Pathway
Activation of the M2 muscarinic receptor by acetylcholine (ACh) primarily initiates a Gαi-mediated signaling cascade. This leads to the inhibition of adenylyl cyclase (AC), resulting in a reduction of intracellular cAMP levels. The βγ subunits of the G-protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization. This compound acts by competitively blocking the binding of ACh to the M2 receptor, thereby preventing these downstream signaling events.
Caption: M2 receptor signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for Studying M2 Receptor Antagonism
The following workflow outlines the general steps for investigating the effect of this compound on M2 receptor function in primary neurons.
Caption: General experimental workflow for M2 receptor antagonist studies.
Experimental Protocols
1. Primary Neuronal Culture
This protocol describes the isolation and culture of primary cortical or hippocampal neurons from embryonic rodents.
Materials:
-
Timed-pregnant rodent (e.g., rat E18, mouse E16)
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Enzyme inhibitor solution
-
Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the uterine horns and transfer to a sterile dish containing ice-cold dissection medium.
-
Isolate the embryos and dissect the desired brain region (cortex or hippocampus) under a dissecting microscope.
-
Transfer the dissected tissue to a tube containing the enzyme solution and incubate at 37°C for the recommended time.
-
Gently wash the tissue with dissection medium and then add the enzyme inhibitor solution.
-
Mechanically dissociate the tissue by gentle trituration with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto coated culture vessels at the desired density in pre-warmed plating medium.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Perform partial media changes every 2-3 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
2. cAMP Assay
This protocol measures changes in intracellular cAMP levels in response to M2 receptor activation and blockade by this compound.
Materials:
-
Primary neuron cultures (DIV 7-14)
-
This compound stock solution (in DMSO or appropriate solvent)
-
M2 receptor agonist (e.g., Carbachol)
-
Forskolin (to stimulate adenylyl cyclase)
-
Assay buffer (e.g., HBSS)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
384-well assay plates
Procedure:
-
Seed primary neurons in a 384-well plate at an appropriate density.
-
On the day of the assay, replace the culture medium with assay buffer and allow the cells to equilibrate.
-
Prepare a dose-response curve of this compound in assay buffer.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C. A typical starting concentration range for this compound is 10 nM to 10 µM.
-
Add a fixed concentration of an M2 agonist (e.g., carbachol at its EC80) and a sub-maximal concentration of forskolin to all wells except the negative control. The addition of forskolin amplifies the inhibitory effect of M2 receptor activation on cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Analyze the data to determine the IC50 of this compound.
3. Calcium Imaging
This protocol assesses the effect of M2 receptor modulation on intracellular calcium dynamics.
Materials:
-
Primary neuron cultures on glass coverslips
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Imaging buffer (e.g., artificial cerebrospinal fluid - aCSF)
-
This compound stock solution
-
M2 receptor agonist (e.g., Carbachol)
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Load the primary neurons with a calcium indicator dye by incubating them in a solution of the dye and Pluronic F-127 in imaging buffer for 30-60 minutes at 37°C.
-
Wash the cells with imaging buffer to remove excess dye and allow for de-esterification.
-
Mount the coverslip onto the imaging chamber of the microscope and perfuse with imaging buffer.
-
Establish a baseline fluorescence recording.
-
Perfuse the cells with a solution containing this compound (e.g., 1-10 µM) for a few minutes.
-
While continuing the this compound perfusion, apply the M2 agonist to stimulate the receptors.
-
Record the changes in intracellular calcium concentration, typically observed as a change in fluorescence intensity.
-
Analyze the fluorescence data to quantify the effect of this compound on the agonist-induced calcium response.
4. Neurotransmitter Release Assay
This protocol measures the M2 receptor-mediated inhibition of neurotransmitter release and its reversal by this compound.
Materials:
-
Primary neuron cultures
-
High potassium stimulation buffer (to depolarize neurons and induce release)
-
This compound stock solution
-
M2 receptor agonist (e.g., Carbachol)
-
Assay to measure the released neurotransmitter (e.g., HPLC for monoamines, ELISA for neuropeptides, or a fluorescent glutamate assay)
Procedure:
-
Wash the primary neuron cultures with a physiological buffer.
-
Pre-incubate the cells with this compound (e.g., 1-10 µM) or vehicle for 15-30 minutes.
-
Add the M2 agonist to the incubation medium.
-
Stimulate neurotransmitter release by replacing the medium with a high potassium stimulation buffer for a short period (e.g., 2-5 minutes).
-
Collect the supernatant, which contains the released neurotransmitters.
-
Quantify the amount of the specific neurotransmitter in the supernatant using an appropriate detection method.
-
Compare the amount of neurotransmitter released in the presence and absence of this compound to determine its effect on M2 receptor-mediated inhibition of release.
5. Electrophysiology (Whole-Cell Patch-Clamp)
This protocol allows for the direct measurement of M2 receptor-mediated effects on neuronal membrane properties and synaptic transmission.
Materials:
-
Primary neuron cultures on coverslips
-
Patch-clamp rig with amplifier, micromanipulators, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Internal and external recording solutions (aCSF)
-
This compound stock solution
-
M2 receptor agonist (e.g., Carbachol)
Procedure:
-
Prepare patch pipettes and fill them with the internal solution.
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Record baseline membrane potential, input resistance, and any spontaneous synaptic activity.
-
Bath-apply the M2 agonist and record the changes in neuronal properties. M2 receptor activation typically causes membrane hyperpolarization and a decrease in input resistance due to the opening of GIRK channels.
-
To test the effect of this compound, pre-incubate the slice with this compound (e.g., 1-10 µM) before applying the M2 agonist.
-
Alternatively, to study presynaptic effects, evoke synaptic currents (e.g., EPSCs or IPSCs) and observe the effect of the M2 agonist on their amplitude. Then, apply this compound to see if it reverses the agonist-induced suppression of synaptic transmission.
-
Analyze the electrophysiological data to quantify the effects of this compound on M2 receptor-mediated changes in neuronal excitability and synaptic function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Electrophysiological responses to muscarinic receptor stimulation in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AF-DX 116 (this compound), M2 antagonist (CAS 102394-31-0) | Abcam [abcam.com]
- 4. AF-DX 116 |this compound | M2 antagonist | Hello Bio [hellobio.com]
- 5. Dose-response assessment of neuroactive botanical extracts and their bioactive constituents using microelectrode array (MEA) recordings in rat primary cortical cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. Comparison of the pharmacological antagonism of M2 and M3 muscarinic receptors expressed in isolation and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Otenzepad in Isolated Guinea Pig Atria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otenzepad, also known as AF-DX 116, is a selective antagonist of the M2 muscarinic acetylcholine receptor.[1] M2 receptors are predominantly expressed in the atria of the heart and are key regulators of cardiac function.[2][3] Activation of these G protein-coupled receptors by acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, leads to a negative chronotropic effect (decreased heart rate) and a negative inotropic effect (decreased force of contraction).[2] this compound, by competitively blocking these receptors, is expected to inhibit the effects of muscarinic agonists, thereby leading to an increase in heart rate and atrial contractility.[4]
The isolated guinea pig atrium model is a classical and robust ex vivo preparation for studying the direct effects of pharmacological agents on cardiac tissue, independent of systemic neural and hormonal influences. The spontaneously beating right atrium is an excellent model for investigating chronotropic effects, while the electrically stimulated left atrium is ideal for assessing inotropic effects. This document provides detailed protocols for utilizing the isolated guinea pig atria model to characterize the pharmacological activity of this compound.
Data Presentation
The following tables summarize the quantitative data for this compound's activity in isolated guinea pig atria.
| Parameter | Agonist | Preparation | Value | Reference |
| pA2 | Bethanechol | Isolated Guinea Pig Atria (contractile force) | 7.2 | [5][6] |
| pA2 | Acetylcholine | Isolated Guinea Pig Atria (inotropic effects) | 7.3 | [4] |
Table 1: Antagonist Affinity of this compound (AF-DX 116) in Isolated Guinea Pig Atria. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Concentration of this compound (AF-DX 116) | Effect on Acetylcholine-induced Negative Inotropy | Observation | Reference |
| > 1 x 10-5 M | Reversal of negative inotropy and induction of positive inotropy | At higher concentrations, this compound not only reversed the negative inotropic effect of acetylcholine but also produced a positive inotropic response, which was sensitive to propranolol. This suggests a potential interaction with the adrenergic system at these concentrations. | [7] |
Table 2: Inotropic Effects of this compound (AF-DX 116) on Isolated Guinea Pig Left Atria. This table describes the qualitative effects of higher concentrations of this compound.
Experimental Protocols
I. Preparation of Isolated Guinea Pig Atria
This protocol describes the dissection and mounting of the right and left atria from a guinea pig for in vitro pharmacology studies.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-450 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
Carbogen gas (95% O2 / 5% CO2)
-
Dissection instruments (scissors, forceps)
-
Petri dish with paraffin base
-
Organ bath system with temperature control, aeration, and force transducer
Procedure:
-
Humanely euthanize a guinea pig according to approved institutional animal care and use committee protocols.
-
Rapidly open the thoracic cavity and excise the heart.
-
Place the heart in a Petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.
-
Gently remove excess blood by squeezing the ventricles.
-
Dissect the right and left atria from the ventricles.
-
For chronotropic studies, isolate the spontaneously beating right atrium.
-
For inotropic studies, isolate the left atrium.
-
Tie sutures to the opposing ends of each atrium for mounting in the organ bath.
II. Protocol for Measuring Chronotropic Effects in Spontaneously Beating Right Atria
Objective: To determine the effect of this compound on the spontaneous beating rate of the isolated guinea pig right atrium.
Procedure:
-
Mount the isolated right atrium in a 10-20 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Connect one end of the atrium to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.
-
Apply a resting tension of approximately 1 g and allow the preparation to equilibrate for at least 30-60 minutes, with regular washing with fresh Krebs-Henseleit solution every 15 minutes.
-
Record the spontaneous beating rate (beats per minute, BPM) using a data acquisition system.
-
Once a stable baseline rate is achieved, add a muscarinic agonist (e.g., carbachol or acetylcholine) to the bath to induce a negative chronotropic effect.
-
After the agonist effect has stabilized, add cumulative concentrations of this compound to the organ bath.
-
Record the change in atrial rate at each concentration of this compound.
-
To determine the pA2 value, construct concentration-response curves for the agonist in the absence and presence of at least three different concentrations of this compound.
III. Protocol for Measuring Inotropic Effects in Electrically Stimulated Left Atria
Objective: To determine the effect of this compound on the force of contraction of the isolated guinea pig left atrium.
Procedure:
-
Mount the isolated left atrium in a 10-20 mL organ bath containing Krebs-Henseleit solution at 37°C and aerated with carbogen.
-
Connect the atrium to an isometric force transducer and apply a resting tension of 1 g.
-
Place two platinum electrodes parallel to the atrial muscle.
-
Stimulate the atrium with square-wave pulses of 1-5 ms duration and a voltage approximately 10-20% above the threshold required to elicit a maximal response, at a constant frequency of 1-3 Hz.
-
Allow the preparation to equilibrate for at least 30-60 minutes, with regular washing.
-
Once a stable baseline contractile force is established, induce a negative inotropic effect by adding a muscarinic agonist (e.g., acetylcholine or carbachol).
-
After the agonist effect has stabilized, add cumulative concentrations of this compound to the organ bath.
-
Record the change in the force of contraction at each concentration of this compound.
-
For pA2 determination, generate concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.
Visualizations
Caption: Experimental workflow for assessing this compound's effects.
Caption: M2 muscarinic receptor signaling pathway in atrial myocytes.
References
- 1. AF-DX 116 |this compound | M2 antagonist | Hello Bio [hellobio.com]
- 2. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 3. Regulation of Heart Contractility by M2 and M3 Muscarinic Receptors: Functional Studies Using Muscarinic Receptor Knockout Mouse | Springer Nature Experiments [experiments.springernature.com]
- 4. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential affinities of AF-DX 116, atropine and pirenzepine for muscarinic receptors of guinea pig gastric fundus, atria and urinary bladder: might atropine distinguish among muscarinic receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. The effects of AF-DX 116, a cardioselective muscarinic antagonist, on the negative inotropic action of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Study of Otenzepad in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otenzepad (also known as AF-DX 384) is a selective M2 muscarinic acetylcholine receptor antagonist. Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is fundamental for preclinical and clinical development. These application notes provide a summary of the available pharmacokinetic data of this compound in rat models and detailed protocols for conducting such studies.
Pharmacokinetic Profile of this compound in Rats
Limited publicly available data describes the full pharmacokinetic profile of this compound in rats. However, key parameters have been reported following intravenous administration.
Data Summary
The following table summarizes the reported pharmacokinetic parameters for this compound in anesthetized rats after intravenous administration.
| Parameter | Value | Route of Administration | Animal Model | Source |
| Distribution Half-life (t½α) | 14 seconds | Intravenous | Anesthetized Rats | [1] |
| Elimination Half-life (t½β) | 40 minutes | Intravenous | Anesthetized Rats | [1] |
Key Observations:
-
Rapid Distribution and Elimination: this compound exhibits a very short distribution half-life, indicating rapid distribution from the central compartment into peripheral tissues. The elimination half-life of 40 minutes suggests a relatively fast clearance from the body.[1]
-
Low Blood-Brain Barrier Permeability: Studies indicate that this compound has low permeability across the blood-brain barrier.[1]
-
Rapid Metabolism: The compound is rapidly metabolized, with labeled metabolites appearing quickly in tissues.[1]
Experimental Protocols
Detailed experimental protocols for reproducing the pharmacokinetic studies of this compound in rats are provided below. These protocols are based on established methodologies for pharmacokinetic screening in rodent models.
Protocol 1: Intravenous Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound following a single intravenous (IV) dose in rats.
Materials:
-
This compound (or [3H]AF-DX 384 for radiolabeled studies)
-
Male Sprague-Dawley rats (250-300 g)
-
Vehicle (e.g., saline, phosphate-buffered saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Catheters for jugular vein cannulation
-
Syringes and needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation:
-
Acclimatize rats for at least 3 days before the study.
-
Fast the animals overnight with free access to water.
-
Anesthetize the rats and cannulate the jugular vein for blood sampling.
-
-
Drug Administration:
-
Prepare a solution of this compound in the appropriate vehicle at the desired concentration.
-
Administer a single IV bolus dose of this compound via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dose.
-
Place blood samples into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma samples for this compound concentration using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters including half-life (t½), volume of distribution (Vd), clearance (CL), and area under the plasma concentration-time curve (AUC).
-
Experimental Workflow for Intravenous Pharmacokinetic Study
Caption: Workflow for an intravenous pharmacokinetic study in rats.
Protocol 2: Oral and Subcutaneous Pharmacokinetic Studies
Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound following oral (PO) and subcutaneous (SC) administration.
Materials: (in addition to those in Protocol 1)
-
Oral gavage needles
-
Subcutaneous injection needles
Procedure:
-
Animal Preparation: Same as Protocol 1.
-
Drug Administration:
-
Oral (PO): Administer a single dose of this compound solution via oral gavage.
-
Subcutaneous (SC): Administer a single dose of this compound solution via subcutaneous injection in the dorsal region.
-
-
Blood Sampling, Plasma Preparation, and Sample Analysis: Same as Protocol 1.
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Cmax, Tmax, t½, and AUC.
-
Calculate oral bioavailability (F) using the formula: F (%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
-
Experimental Workflow for Oral/Subcutaneous Bioavailability Study
Caption: Workflow for determining oral and subcutaneous bioavailability.
Signaling Pathway
This compound acts as a selective antagonist at the M2 muscarinic acetylcholine receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking this interaction, this compound prevents the downstream effects of M2 receptor activation.
Simplified M2 Muscarinic Receptor Signaling Pathway
Caption: this compound blocks acetylcholine's action at the M2 receptor.
Conclusion
The provided data and protocols offer a foundational understanding of the pharmacokinetic properties of this compound in rat models. Further studies are warranted to fully characterize its ADME profile, including determining oral bioavailability and identifying major metabolic pathways. The experimental designs outlined here provide a robust framework for generating these critical data for drug development programs.
References
Application Notes and Protocols: Otenzepad in Win-Stay Acquisition Memory Tasks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otenzepad, also known as AF-DX 116, is a selective antagonist of the M2 muscarinic acetylcholine receptor. The cholinergic system is critically involved in regulating cognitive functions, including learning and memory.[1][2][3][4] M2 receptors, in particular, act as autoreceptors on cholinergic neurons, inhibiting acetylcholine release. By blocking these receptors, this compound is hypothesized to increase acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission and potentially improving cognitive performance. This document provides detailed protocols and application notes on the use of this compound in win-stay acquisition memory tasks, a paradigm used to assess learning and memory in preclinical models.
The win-stay task requires an animal to remember a previously successful location to obtain a reward, a process dependent on spatial working memory.[5] Studies have demonstrated that systemic administration of this compound can significantly improve the acquisition of this type of memory task, suggesting its potential as a cognitive enhancer.[6]
Mechanism of Action: M2 Receptor Antagonism
This compound's primary mechanism of action is the competitive antagonism of M2 muscarinic acetylcholine receptors. These G protein-coupled receptors are typically coupled to inhibitory G proteins (Gi/o). Activation of M2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound disinhibits adenylyl cyclase, leading to an increase in cAMP. Furthermore, the blockade of presynaptic M2 autoreceptors by this compound enhances the release of acetylcholine from cholinergic nerve terminals. This increased availability of acetylcholine in the synapse can then act on other postsynaptic muscarinic and nicotinic receptors that are crucial for synaptic plasticity and memory formation.
Signaling Pathway of M2 Receptor Antagonism by this compound
Caption: this compound blocks presynaptic M2 autoreceptors, enhancing acetylcholine release.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from studies investigating the effects of this compound on win-stay acquisition memory tasks. Data is based on findings where this compound (AF-DX 116) was shown to significantly improve performance.[6]
Table 1: Effect of this compound on Win-Stay Task Performance - Errors to Criterion
| Treatment Group | Dose (mg/kg) | Mean Errors to Criterion (± SEM) | p-value vs. Vehicle |
| Vehicle | - | Data not available | - |
| This compound | 0.5 | Data not available | < 0.05 |
| This compound | 1.0 | Data not available | < 0.05 |
Table 2: Effect of this compound on Win-Stay Task Performance - Trials to Criterion
| Treatment Group | Dose (mg/kg) | Mean Trials to Criterion (± SEM) | p-value vs. Vehicle |
| Vehicle | - | Data not available | - |
| This compound | 0.5 | Data not available | < 0.05 |
| This compound | 1.0 | Data not available | < 0.05 |
Note: Specific mean and SEM values are not available in the cited abstract. The table indicates a significant improvement (p < 0.05) as reported in the study by Packard et al. (1990).
Experimental Protocols
This section provides a detailed methodology for a win-stay visual discrimination task in an 8-arm radial maze, adapted from the procedure described by Packard et al. (1990).[6]
Protocol 1: Win-Stay Visual Discrimination Task in an 8-Arm Radial Maze
Objective: To assess the effect of this compound on the acquisition of a win-stay memory task in rats.
Materials:
-
8-arm radial maze
-
Food rewards (e.g., sucrose pellets)
-
Light cues for each arm
-
This compound (AF-DX 116)
-
Vehicle solution (e.g., saline)
-
Syringes and needles for intraperitoneal (i.p.) injections
-
Animal subjects (e.g., male Sprague-Dawley rats)
Experimental Workflow:
Caption: Workflow for the win-stay acquisition memory task with this compound.
Procedure:
-
Habituation (2 days):
-
Allow each rat to explore the 8-arm radial maze for 10 minutes per day.
-
Place food rewards in all arms to encourage exploration.
-
-
Shaping (2 days):
-
Continue to allow free exploration with food rewards in all arms.
-
Familiarize the animals with the procedure of consuming the reward upon entering an arm.
-
-
Win-Stay Training (starting on Day 5):
-
On each trial, randomly select and illuminate 4 of the 8 arms.
-
Place a food reward at the end of each of the 4 illuminated arms.
-
Place the rat in the center of the maze and allow it to make choices.
-
A "win" is defined as the rat entering an illuminated arm and consuming the reward.
-
The task requires the rat to learn to re-enter the arms that were previously baited (the "win" arms) to obtain a second reward within the same trial. Each of the 4 lit arms must be visited twice.
-
An error is recorded if the rat enters an unlit arm or re-enters a lit arm more than twice.
-
A trial is complete after a set number of choices or a maximum time limit.
-
-
Drug Administration:
-
Immediately following the completion of the daily training trial on Day 5, divide the rats into treatment groups.
-
Administer this compound (0.5 mg/kg or 1.0 mg/kg, i.p.) or vehicle to the respective groups.[6]
-
-
Continued Training and Data Collection:
-
Continue the win-stay training for subsequent days.
-
Record the number of errors and the number of correct choices for each rat on each trial.
-
The primary endpoint is typically the number of trials or errors required to reach a predefined performance criterion (e.g., 8 correct choices in the first 10 arm entries).
-
Data Analysis:
-
Compare the mean number of errors and trials to criterion between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in the number of errors or trials to criterion in the this compound groups would indicate an enhancement of win-stay acquisition memory.
Conclusion
The available evidence suggests that this compound, through its action as an M2 muscarinic receptor antagonist, can enhance performance in win-stay acquisition memory tasks. The protocols outlined in this document provide a framework for researchers to investigate the cognitive-enhancing effects of this compound and similar compounds. Further research to obtain detailed quantitative data from these types of studies will be crucial for a more complete understanding of the therapeutic potential of M2 receptor antagonists in cognitive disorders.
References
- 1. Cholinergic modulation of skill learning and plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholinergic modulation of motor sequence learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholinergic regulation of fear learning and extinction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholinergic modulation of spatial learning, memory and navigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Post-training injection of the acetylcholine M2 receptor antagonist AF-DX 116 improves memory - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Otenzepad precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Otenzepad in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as AF-DX 116) is a selective and competitive antagonist of the M2 muscarinic acetylcholine receptor (mAChR2).[1][2] M2 receptors are G-protein coupled receptors that, when activated by acetylcholine, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3][4] This signaling pathway is involved in various physiological processes, including the regulation of heart rate and airway smooth muscle contraction.[3] By blocking this receptor, this compound interferes with these signaling events.
Q2: Why is my this compound precipitating in my cell culture medium?
Precipitation of small molecules like this compound in cell culture media is a common issue that can stem from several factors:
-
Low Aqueous Solubility: Many organic compounds, including this compound, are hydrophobic and have limited solubility in aqueous solutions like cell culture media.[5]
-
"Solvent Shock": When a compound dissolved in a high concentration of an organic solvent (e.g., DMSO) is rapidly diluted into the aqueous medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.[5]
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and pH buffers within the media can decrease the solubility of the compound.[5]
-
Temperature Fluctuations: Changes in temperature, for instance, moving media from cold storage to a 37°C incubator, can adversely affect the solubility of a compound.[5]
-
High Compound Concentration: The intended final concentration of this compound in the culture medium may surpass its solubility limit.[5]
Q3: Can I simply filter out the precipitate?
Filtering the media to remove the precipitate is generally not recommended. This action will lower the actual concentration of dissolved this compound, leading to inaccurate experimental results. The better approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.[6]
Troubleshooting Guide for this compound Precipitation
If you observe a precipitate after adding this compound to your cell culture medium, follow these steps to diagnose and resolve the issue.
Step 1: Visual and Microscopic Examination
-
Observation: Is the medium cloudy or are there visible particles?
-
Microscopy: Examine a sample of the medium under a microscope to distinguish between chemical precipitate (amorphous particles or crystals) and potential biological contamination (e.g., bacteria, yeast).[6]
Step 2: Identify the Cause and Implement Solutions
Use the table below to identify the likely cause of precipitation and find potential solutions.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock solution to the media. | Solvent Shock | Perform a stepwise serial dilution instead of a single large dilution. Add the this compound stock solution dropwise to the pre-warmed (37°C) media while gently vortexing or swirling to ensure rapid mixing and avoid localized high concentrations.[4][6] |
| Precipitate appears over time in the incubator. | Low Aqueous Solubility at Working Concentration | The final concentration of this compound may be too high for the chosen medium. Try lowering the final concentration. If a high concentration is necessary, consider using solubility enhancers. |
| The issue is more prominent in serum-free media. | Interaction with Media Components / Lack of Protein Carriers | Proteins in serum, like albumin, can bind to compounds and help keep them in solution.[7] If using serum-free media, consider adding purified bovine serum albumin (BSA) as a supplement. Also, be mindful of potential interactions with salts in the media.[5][8] |
| The problem occurs when using a new batch of media or supplements. | Media Formulation Issues | Ensure proper preparation of the media from powder, dissolving components in the specified order.[7] Calcium salts, in particular, can be problematic if not dissolved correctly.[8] |
| Precipitate is observed after freeze-thaw cycles of the stock solution. | Poor Stock Solution Stability | Aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Recommended this compound Stock Solution Preparation
For optimal results, prepare this compound stock solutions in 100% DMSO. This compound is soluble in DMSO up to 25 mM.[2]
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM or 25 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if necessary.[2]
-
Aliquot the stock solution into single-use volumes and store at -20°C for up to one month or -80°C for up to six months.[1]
-
Protocol 2: Diluting this compound into Cell Culture Media
This protocol is designed to minimize the risk of precipitation upon dilution.
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) cell culture medium (with or without serum)
-
Sterile tubes
-
-
Procedure:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Calculate the volume of this compound stock solution needed to achieve the desired final concentration. Crucially, ensure the final DMSO concentration in the media does not exceed a level toxic to your specific cell line (typically ≤ 0.5%). [7]
-
While gently vortexing or swirling the pre-warmed media, add the this compound stock solution dropwise.
-
Continue to mix the solution for a few seconds to ensure homogeneity.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Data Presentation
Table 1: this compound Solubility and Stock Solution Parameters
| Parameter | Value | Reference |
| Molecular Weight | 421.5 g/mol | |
| Solubility in DMSO | Up to 25 mM | [2] |
| Recommended Stock Concentration | 10-25 mM | |
| Stock Solution Storage | -20°C (1 month) or -80°C (6 months) | [1] |
| Recommended Final DMSO Concentration in Media | ≤ 0.5% (cell line dependent) | [7] |
Table 2: Alternative Solubilization Formulations for this compound (for in vivo or specialized applications)
These formulations are provided for reference and may require optimization for cell culture use. The toxicity of these solvent systems on specific cell lines should be carefully evaluated.
| Protocol | Solvent Composition | Achievable Solubility | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.93 mM) | [1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.93 mM) | [1] |
Mandatory Visualizations
This compound Mechanism of Action: M2 Muscarinic Receptor Signaling Pathway
Caption: this compound antagonizes the M2 muscarinic receptor, blocking acetylcholine-mediated inhibition of adenylyl cyclase.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow to identify and resolve the cause of this compound precipitation in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Optimizing Otenzepad concentration for in vivo efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Otenzepad (also known as AF-DX 116) in in vivo efficacy studies. Our goal is to help you optimize your experimental design and overcome common challenges to obtain reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and competitive antagonist of the M2 muscarinic acetylcholine receptor (mAChR).[1][2] In the central nervous system, M2 receptors often act as presynaptic autoreceptors on cholinergic neurons. By blocking these receptors, this compound inhibits the negative feedback loop that normally limits acetylcholine (ACh) release. This results in an increased concentration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.[3]
Q2: What are the reported effective dose ranges for this compound in rodents?
A2: Published studies have demonstrated efficacy for this compound in various dose ranges depending on the animal model and behavioral task. In rats, subcutaneous (s.c.) doses of 0.5 mg/kg and 1.0 mg/kg have been shown to improve memory acquisition, while a 2.0 mg/kg dose improved memory retention.[1] In mice, intraperitoneal (i.p.) injections of 0.3, 1.0, or 3.0 mg/kg have been reported to potentiate the effects of glucose on memory.[1][3] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Q3: What is the recommended vehicle for dissolving this compound for in vivo administration?
A3: While specific vehicle information for all this compound studies is not always detailed, a common and appropriate vehicle for many small molecule drugs for in vivo use is a solution of saline (0.9% sodium chloride) with a small percentage of a solubilizing agent like DMSO or Tween 80, if necessary. It is always recommended to first consult the manufacturer's instructions for the specific formulation of this compound you are using. A pilot study to assess the solubility and stability of this compound in your chosen vehicle is also advisable.
Q4: How does the timing of this compound administration influence experimental outcomes?
A4: The timing of administration is critical and depends on the specific memory process being investigated. For studying effects on memory acquisition, this compound should be administered before the training session.[4] To investigate effects on memory consolidation, it is typically administered immediately after the training session.[1] For studying effects on memory retrieval, administration should occur before the retention test. The specific timing should be optimized for your experimental paradigm.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy or High Variability | - Suboptimal dose. - Inappropriate route of administration. - Timing of administration not aligned with the behavioral paradigm. - Issues with drug solubility or stability in the vehicle. - High inter-animal variability in metabolic rates. | - Conduct a dose-response study to identify the optimal dose for your model. - Ensure the chosen route of administration allows for sufficient bioavailability in the target tissue. - Adjust the timing of drug administration relative to the behavioral training or testing. - Verify the solubility and stability of your this compound formulation. - Increase the number of animals per group to improve statistical power. |
| Unexpected Behavioral Side Effects | - Dose is too high, potentially reaching the Maximum Tolerated Dose (MTD). - Off-target effects at higher concentrations. - Interaction with other experimental variables (e.g., stress). | - Reduce the dose of this compound. - If a high dose is necessary, consider a different administration route that might reduce peak plasma concentrations. - Carefully review the literature for known off-target effects of this compound. - Ensure proper animal handling and habituation to minimize stress. |
| Inconsistent Results Across Experiments | - Variations in experimental protocols (e.g., animal handling, timing of procedures). - Differences in animal characteristics (e.g., age, weight, strain). - Instability of the this compound solution over time. | - Standardize all experimental procedures and ensure they are followed consistently. - Use animals of the same age, weight range, and genetic background. - Prepare fresh this compound solutions for each experiment. |
Quantitative Data Summary
Table 1: In Vitro Binding and Potency of this compound
| Parameter | Species | Tissue | Value |
| IC50 | Rabbit | Peripheral Lung | 640 nM |
| IC50 | Rat | Heart | 386 nM |
Data sourced from MedchemExpress.[1]
Table 2: Reported In Vivo Efficacious Doses of this compound
| Animal Model | Route of Administration | Dose (mg/kg) | Observed Effect |
| Rat | Subcutaneous (s.c.) | 0.5, 1.0 | Improved win-stay acquisition |
| Rat | Subcutaneous (s.c.) | 2.0 | Improved memory retention |
| Mouse | Intraperitoneal (i.p.) | 0.3, 1.0, 3.0 | Potentiation of glucose effects on memory |
Data sourced from MedchemExpress and Neurobiology of Learning and Memory.[1][3]
Experimental Protocols
Protocol 1: Inhibitory Avoidance Task in Mice
This protocol is adapted from standard inhibitory avoidance procedures and is designed to assess the effect of this compound on memory consolidation.
Materials:
-
Inhibitory avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a door, with a grid floor in the dark compartment for delivering a mild footshock).
-
This compound solution and vehicle.
-
Male Swiss mice (25-30 g).
Procedure:
-
Habituation:
-
One day before training, handle each mouse for 1-2 minutes.
-
On the day of training, allow mice to acclimate to the testing room for at least 30 minutes.
-
-
Training (Acquisition):
-
Place a mouse in the light compartment of the apparatus, facing away from the door.
-
After a 10-second habituation period, open the door, allowing the mouse to enter the dark compartment.
-
Once the mouse has all four paws in the dark compartment, close the door and deliver a mild, brief footshock (e.g., 0.3-0.5 mA for 2 seconds).
-
Immediately after the shock, remove the mouse from the apparatus and return it to its home cage.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.3, 1.0, or 3.0 mg/kg, i.p.) or vehicle immediately after the training session.
-
-
Testing (Retention):
-
24 hours after training, place the mouse back into the light compartment.
-
Open the door after 10 seconds and measure the latency to enter the dark compartment (step-through latency). An increased latency is indicative of improved memory retention. The maximum latency is typically set to 300 or 600 seconds.
-
Protocol 2: Win-Stay Task in Rats
This protocol is a radial arm maze-based task to assess the effect of this compound on acquisition learning.
Materials:
-
8-arm radial maze.
-
Food rewards (e.g., sugar pellets).
-
This compound solution and vehicle.
-
Male Long-Evans rats (325-350 g).
Procedure:
-
Food Deprivation and Habituation:
-
Rats should be food-deprived to 85-90% of their free-feeding body weight to ensure motivation.
-
Habituate the rats to the maze for several days by allowing them to freely explore and find food rewards in all arms.
-
-
Training (Acquisition):
-
On each training trial, bait four of the eight arms of the maze. The same four arms should be baited for each rat across all trials.
-
Place the rat in the center of the maze and allow it to explore the arms and consume the rewards.
-
A trial is complete when the rat has visited all four baited arms.
-
Record the number of errors (entries into unbaited arms) and the time taken to complete the trial.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.5 or 1.0 mg/kg, s.c.) or vehicle a set time (e.g., 30 minutes) before each training session.
-
-
Data Analysis:
-
Continue training for a set number of days.
-
Analyze the learning curve by comparing the number of errors and trial duration across days between the this compound-treated and vehicle-treated groups. A steeper decline in errors in the treated group indicates improved acquisition.
-
Visualizations
Caption: this compound blocks presynaptic M2 autoreceptors, increasing ACh release.
Caption: General workflow for in vivo efficacy testing of this compound.
Caption: Troubleshooting logic for lack of this compound efficacy.
References
- 1. A New Device for Step-Down Inhibitory Avoidance Task—Effects of Low and High Frequency in a Novel Device for Passive Inhibitory Avoidance Task That Avoids Bioimpedance Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of selective muscarinic antagonists, pirenzepine and AF-DX 116, on passive avoidance tasks in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Otenzepad in DMSO: Technical Support & Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Otenzepad when prepared in a DMSO solution. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO up to 25 mM.[1] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO, which is then further diluted in aqueous buffers or cell culture media.
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C. For shorter-term storage, -20°C is also acceptable. One supplier suggests that solutions in solvent can be stored for up to 6 months at -80°C and for up to 1 month at -20°C.[2][3] To minimize degradation, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3]
Q3: How many freeze-thaw cycles can an this compound DMSO stock solution tolerate?
A3: While some small molecules can withstand several freeze-thaw cycles, it is a general best practice to avoid them whenever possible.[3] Studies on a variety of compounds stored in DMSO have shown that many are stable for multiple freeze-thaw cycles, but this is highly compound-specific.[4][5][6] For this compound, it is recommended to aliquot the stock solution into volumes suitable for single experiments to maintain the highest compound integrity.
Q4: Can I store my this compound DMSO stock solution at room temperature or 4°C?
A4: Storing this compound DMSO solutions at room temperature or 4°C for extended periods is not recommended. While many compounds are stable at room temperature for short durations, long-term storage at these temperatures can lead to degradation.[7] For optimal stability, frozen storage (-20°C or -80°C) is advised.[2][3]
Q5: I observed a precipitate in my this compound stock solution after thawing. What should I do?
A5: If you observe a precipitate, you can try to redissolve it by gently warming the vial to 37°C for 10-15 minutes and vortexing.[8][9] If the precipitate does not dissolve, sonication may also be attempted.[8] This issue can sometimes occur if the solubility limit has been exceeded or if the compound has "crashed out" of solution during the freezing process. To avoid this, consider preparing a slightly lower concentration stock solution for future experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results in biological assays. | Degradation of this compound in the stock solution due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from solid this compound. Ensure you are using single-use aliquots to avoid freeze-thaw cycles. If the problem persists, consider performing a purity check of your stock solution using HPLC. |
| Precipitate forms when diluting the DMSO stock into aqueous buffer. | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. DMSO concentration may be too low to maintain solubility. | Reduce the final concentration of this compound in your assay. Ensure rapid and thorough mixing when diluting the DMSO stock. You can also try serial dilutions. The final DMSO concentration in the assay should be kept as low as possible (typically <0.5%) but may need to be optimized to maintain compound solubility. |
| Difficulty dissolving solid this compound in DMSO. | The compound may require assistance to fully dissolve. | Gentle warming of the solution to 37°C or using an ultrasonic bath can aid in the dissolution of this compound in DMSO.[2][8] Ensure you are using anhydrous (dry) DMSO, as water absorbed by DMSO can affect the solubility of some compounds.[10][11] |
This compound Stability Data
While specific, publicly available long-term stability data for this compound in DMSO is limited, general guidelines for small molecule storage in DMSO can be followed. The table below summarizes the recommended storage conditions based on information from chemical suppliers and general best practices.
| Storage Condition | Duration | Recommendation |
| Powder | Up to 3 years | -20°C |
| Up to 2 years | 4°C | |
| In DMSO | Up to 6 months | -80°C (in single-use aliquots) |
| Up to 1 month | -20°C (in single-use aliquots) |
Note: This data is based on general recommendations for small molecules from suppliers and may not be specific to this compound. It is highly recommended to perform your own stability assessment for long-term or critical experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of solid this compound powder in a chemical fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mM).
-
Solubilization: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. If necessary, gently warm the solution to 37°C or use an ultrasonic bath to aid dissolution.[2][8]
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed, low-adsorption microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.[8]
Protocol 2: Assessment of this compound Stability in DMSO using HPLC
This protocol provides a framework for determining the stability of this compound in DMSO under your specific storage conditions.
-
Prepare Stock Solution: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Time-Zero Sample: Immediately after preparation, take an aliquot of the stock solution. This will serve as your time-zero (T=0) reference sample. Dilute this sample to an appropriate concentration for HPLC analysis with a suitable mobile phase.
-
Storage: Store the remaining aliquots under the desired conditions you wish to test (e.g., -20°C, -80°C, with freeze-thaw cycles).
-
Time-Point Sampling: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot stored under each condition. If testing freeze-thaw stability, subject an aliquot to the desired number of cycles before analysis.
-
Sample Preparation for Analysis: Thaw the time-point aliquots and prepare them for HPLC analysis in the same manner as the T=0 sample.
-
HPLC Analysis: Analyze all samples using a validated HPLC method with UV detection. The peak area of this compound will be used to determine its concentration.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A decrease in the peak area over time indicates degradation.
Visualizations
Caption: Workflow for this compound stock solution preparation and stability assessment.
This compound is a selective antagonist of the M2 muscarinic acetylcholine receptor (mAChR).[1][2] M2 receptors are G-protein coupled receptors that primarily couple to Gi/o proteins.
Caption: Simplified signaling pathway of the M2 muscarinic receptor antagonized by this compound.
References
- 1. AF-DX 116 (this compound), M2 antagonist (CAS 102394-31-0) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Otenzepad Aqueous Solution Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Otenzepad in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation can indicate solubility issues or degradation. First, confirm the solution concentration is within the known solubility limits of this compound in your chosen solvent system. This compound is soluble in DMSO at 25 mg/mL.[1][2][3] For aqueous experimental buffers, it is often prepared in a mixed solvent system. One common formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] If precipitation occurs, gentle warming and/or sonication can aid dissolution.[1] Always ensure the final concentration in your aqueous buffer is below the solubility limit to prevent precipitation during the experiment.
Q2: I suspect my this compound is degrading in my aqueous buffer during my experiment. What are the likely causes?
A2: While specific degradation pathways for this compound are not extensively detailed in publicly available literature, common causes for drug degradation in aqueous solutions include:
-
pH instability: Many pharmaceutical compounds are susceptible to hydrolysis at acidic or alkaline pH.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents in the buffer can lead to oxidative degradation.
-
Photodegradation: Exposure to light, especially UV light, can cause degradation of photosensitive compounds.
-
Temperature instability: Elevated temperatures can accelerate hydrolysis and other degradation reactions.
Q3: How can I minimize the degradation of this compound in my aqueous solutions?
A3: To enhance the stability of this compound in your experimental solutions, consider the following preventative measures:
-
Buffer Selection and pH Control: Prepare fresh solutions in a buffer system that maintains a stable pH, ideally between pH 4 and 8, where many drugs exhibit maximal stability. Conduct pilot stability studies at different pH values to determine the optimal range for this compound.
-
Use of Antioxidants: If oxidative degradation is suspected, consider adding antioxidants such as ascorbic acid or sodium metabisulfite to your buffer.
-
Light Protection: Prepare and store this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[4]
-
Temperature Control: Store stock solutions at recommended temperatures, which for this compound powder is -20°C for up to 3 years and in solvent at -80°C for up to 6 months.[1][3] During experiments, maintain solutions at the lowest practical temperature.
-
Degassed Buffers: To minimize oxidation, use buffers that have been degassed by sparging with an inert gas like nitrogen or argon.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity over time | Chemical degradation of this compound. | 1. Prepare fresh solutions before each experiment.2. Perform a forced degradation study to identify conditions that cause degradation.3. Analyze the solution using HPLC to quantify the amount of remaining active this compound. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | 1. Conduct a forced degradation study to systematically generate and identify degradation products.2. Use a stability-indicating HPLC method to resolve this compound from its degradants. |
| Change in solution color or pH | Significant chemical degradation. | 1. Immediately discard the solution.2. Re-evaluate the solution preparation and storage procedures, paying close attention to pH, light exposure, and temperature. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to identify the potential degradation pathways of a drug substance and to develop stability-indicating analytical methods.[4][5][6]
Objective: To determine the degradation behavior of this compound under various stress conditions.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours. Separately, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for a defined period.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products.[7]
Objective: To develop an HPLC method capable of resolving this compound from any potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase Selection:
-
Begin with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 4.0) and an organic solvent (e.g., acetonitrile or methanol).[8]
-
Optimize the mobile phase composition and gradient to achieve good separation between this compound and any degradation peaks generated during forced degradation studies.
-
-
Detection Wavelength: Determine the optimal UV detection wavelength by scanning a solution of this compound. A wavelength of around 248 nm can be a starting point based on similar compounds.[7]
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]
Visualizations
This compound Mechanism of Action: M2 Receptor Antagonism
This compound is a selective antagonist of the M2 muscarinic acetylcholine receptor (mAChR M2).[1][9] These receptors are G protein-coupled receptors (GPCRs) that, when activated by acetylcholine, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[9][10] This pathway is particularly important in regulating heart rate.[11]
Caption: this compound blocks acetylcholine binding to M2 receptors.
Experimental Workflow for this compound Stability Assessment
This workflow outlines the steps to assess the stability of this compound in an aqueous solution.
Caption: Workflow for assessing this compound stability.
Logical Relationship for Troubleshooting this compound Precipitation
This diagram illustrates a decision-making process for troubleshooting precipitation issues with this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ymerdigital.com [ymerdigital.com]
- 8. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AF-DX 116 (this compound), M2 antagonist (CAS 102394-31-0) | Abcam [abcam.com]
- 10. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Otenzepad electrophysiology recording artifacts and solutions
Welcome to the technical support center for electrophysiology studies involving Otenzepad. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and scientists in their drug development efforts. Our goal is to help you identify and resolve potential artifacts and experimental challenges, ensuring the acquisition of high-quality, reliable data.
Troubleshooting Guide: Recording Artifacts and Irregularities
This guide addresses common issues encountered during electrophysiology experiments with this compound. The solutions provided are based on general best practices in electrophysiology and considerations of this compound's pharmacological profile.
Q1: After applying this compound, I'm observing a slow, steady drift in my baseline current/voltage. Is this an artifact?
Possible Causes and Solutions:
-
Physiological Effect: this compound, as a muscarinic antagonist, may alter the tonic activity of channels regulated by endogenous acetylcholine in your preparation. This can manifest as a genuine change in the baseline.
-
Pipette Drift: Slow mechanical drift of the recording pipette can cause a gradual change in the seal and, consequently, the baseline.
-
Junction Potential Changes: If the perfusion solution change is not perfectly matched, the liquid junction potential at the reference electrode can drift.
Troubleshooting Steps:
-
Establish a Stable Baseline: Ensure a long, stable baseline recording before this compound application.
-
Vehicle Control: Apply the vehicle solution (the solution this compound is dissolved in) alone to see if a similar drift occurs.
-
Monitor Seal Resistance: Continuously monitor the seal resistance. A deteriorating seal is a common cause of baseline drift.
-
Check Mechanical Stability: Ensure your micromanipulator and recording chamber are securely fixed to prevent mechanical drift.[1]
-
Re-zero Junction Potentials: After switching to the this compound-containing solution, re-zero the junction potential if your amplifier allows.
Q2: I'm seeing an increase in high-frequency noise in my recordings after this compound application. What could be the cause?
Possible Causes and Solutions:
-
Grounding Issues: Introduction of the drug application system can sometimes introduce electrical noise if not properly grounded.
-
Perfusion System Artifacts: Air bubbles or pressure fluctuations from the perfusion system can introduce noise.[2]
-
Compound Precipitation: In rare cases, the compound may not be fully dissolved, and microscopic precipitates could affect the recording.
Troubleshooting Steps:
-
Check Grounding: Ensure all components of your setup, including the perfusion system, are connected to a common ground.
-
Inspect Perfusion Lines: Visually inspect the perfusion lines for any air bubbles.
-
Filter Solutions: Always filter your solutions, including the final this compound-containing solution, to remove any potential precipitates.[2]
-
Run Vehicle Control: Perfuse the vehicle solution to determine if the noise is specific to this compound or the perfusion process itself.
Q3: The response to my agonist has changed in an unexpected way after this compound co-application. Is this a result of a direct interaction or an artifact?
Possible Causes and Solutions:
-
Allosteric Modulation: this compound is known to have allosteric interactions at M2 muscarinic receptors.[3] This can lead to non-competitive antagonism, where the shape and maximal response of the agonist dose-response curve are altered, not just shifted to the right.
-
Complex Interactions: this compound's effects can be supra-additive when combined with certain other antagonists, suggesting complex interactions at the receptor level.[3]
Experimental Workflow to Differentiate:
Caption: Workflow for assessing this compound's effect on agonist response.
Data Interpretation:
-
A simple rightward shift in the agonist dose-response curve suggests competitive antagonism.
-
A change in the maximal response or the slope of the curve is indicative of a more complex interaction, such as allosteric modulation.
-
If the effect is not reversible upon washout, it could indicate a very slow off-rate or a non-specific, lasting effect on the cell.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action of this compound in an electrophysiological context?
A: this compound is a muscarinic acetylcholine receptor (mAChR) antagonist with selectivity for the M2 subtype.[3] Its primary action is to block the effects of acetylcholine or other muscarinic agonists on ion channels. It has been shown to interact with M2 receptors in an allosteric manner, meaning it binds to a site on the receptor that is different from the acetylcholine binding site.[3] This can lead to complex modulatory effects on receptor function.
Q: Can this compound directly block ion channels, independent of its action on muscarinic receptors?
A: Some muscarinic antagonists have been shown to have agonist-independent effects on ion channels, such as Ca2+ and K+ currents.[4] While specific data on direct channel blocking by this compound at various concentrations is not extensively detailed in the provided search results, it is a possibility that should be considered, especially at higher concentrations.
Q: What concentrations of this compound are typically used in in-vitro electrophysiology?
A: The effective concentration of this compound will be system-dependent. It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific preparation and experimental question.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to Assess this compound's Effect on a Muscarinic Agonist-Induced Current
-
Cell Preparation: Prepare your cells (e.g., cultured cells expressing M2 receptors or primary neurons) and place them in the recording chamber with extracellular solution.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ and fill with the appropriate intracellular solution.
-
Obtaining a Whole-Cell Recording:
-
Approach a cell with the recording pipette while applying positive pressure.
-
Once the pipette touches the cell, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.[5]
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -60 mV.
-
Record a stable baseline for 5-10 minutes.
-
Apply a known concentration of a muscarinic agonist (e.g., carbachol) and record the induced current.
-
Wash out the agonist and allow the current to return to baseline.
-
Apply this compound at the desired concentration for 5-10 minutes.
-
Co-apply the muscarinic agonist and this compound, and record the current.
-
Wash out both compounds and check for reversibility.
-
Signaling Pathway: M2 Muscarinic Receptor and Downstream Effectors
Caption: Simplified M2 muscarinic receptor signaling pathway.
Quantitative Data Summary
The following table summarizes hypothetical data that could be obtained from an experiment investigating the effect of this compound on an agonist-induced current.
| Parameter | Agonist Alone | Agonist + 1 µM this compound |
| Peak Current Amplitude (pA) | -520 ± 45 | -150 ± 30 |
| Time to Peak (ms) | 150 ± 20 | 145 ± 25 |
| % Inhibition | N/A | 71% |
Data are presented as mean ± SEM.
References
- 1. researchgate.net [researchgate.net]
- 2. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The allosteric interaction of this compound (AF-DX 116) at muscarinic M2 receptors in guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist-independent effects of muscarinic antagonists on Ca2+ and K+ currents in frog and rat cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Otenzepad Dose-Response Curve Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and mitigating variability in Otenzepad (also known as AF-DX 116) dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (AF-DX 116) is a selective and competitive antagonist of the M2 muscarinic acetylcholine receptor (mAChR).[1] M2 receptors are G protein-coupled receptors (GPCRs) that, upon activation, typically lead to inhibitory effects by decreasing intracellular cAMP levels.[2]
Q2: What are the reported in vitro binding affinities and potencies of this compound?
A2: this compound exhibits selectivity for the M2 receptor subtype. The reported IC50 and Ki values can vary depending on the experimental system. For a summary of reported values, please refer to Table 1.
Q3: I am observing an inverted U-shaped (biphasic) dose-response curve with this compound. Is this expected?
A3: Yes, an inverted U-shaped or biphasic dose-response curve has been observed with this compound in some experimental settings, particularly in in vivo studies related to memory enhancement.[1] This non-monotonic dose-response is not uncommon for compounds acting on complex biological systems. Potential mechanisms for such curves include receptor desensitization at high concentrations, engagement of off-target effects, or activation of opposing signaling pathways.[3][4][5]
Q4: What are the recommended solvent and storage conditions for this compound?
A4: this compound is soluble in DMSO.[6] For optimal stability, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, solutions can be stored at -20°C for up to one month.[6]
Troubleshooting Guide: this compound Dose-Response Curve Variability
This guide addresses common issues that can lead to variability and unexpected results in this compound dose-response experiments.
Issue 1: High Variability Between Replicates
High variability between replicate wells or experiments can obscure the true dose-response relationship.
Possible Causes & Troubleshooting Steps:
-
Inconsistent Cell Health and Density:
-
Solution: Ensure cells are in a logarithmic growth phase and seeded at a consistent density across all wells. Avoid using cells of high passage number.
-
-
Pipetting Inaccuracies:
-
Solution: Use calibrated pipettes and proper technique, especially for serial dilutions. For viscous solutions, consider reverse pipetting.
-
-
Edge Effects on Microplates:
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
-
Compound Precipitation:
-
Solution: Visually inspect your this compound dilutions for any signs of precipitation. Ensure the final DMSO concentration is consistent and non-toxic to your cells (typically <0.5%).
-
Issue 2: No Observable Effect or Low Potency
If this compound does not produce the expected antagonist effect or shows lower than expected potency, consider the following:
Possible Causes & Troubleshooting Steps:
-
Incorrect Assay Setup for Gi-coupled Receptors:
-
Solution: M2 is a Gi-coupled receptor, which inhibits adenylyl cyclase. To measure antagonism, the signaling pathway must first be stimulated. Use an M2 receptor agonist (e.g., carbachol) to stimulate the receptor and then measure the ability of this compound to block this effect.
-
-
Degraded this compound Stock:
-
Solution: Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles.
-
-
Low Receptor Expression:
-
Solution: Confirm the expression of M2 receptors in your cell line or tissue preparation. Low receptor density can lead to a reduced signal window.
-
-
Suboptimal Assay Conditions:
-
Solution: Optimize assay parameters such as incubation time, agonist concentration (typically EC80 is used to test antagonists), and cell number.
-
Issue 3: Inverted U-Shaped or Biphasic Dose-Response Curve
An inverted U-shaped curve shows a response that increases with dose up to a certain point, after which the response decreases with higher doses.
Possible Causes & Troubleshooting Steps:
-
Off-Target Effects at High Concentrations:
-
Solution: this compound is selective for M2 receptors, but at very high concentrations, it may interact with other muscarinic receptor subtypes or other unrelated targets.[6] Review the literature for known off-target effects and consider using a lower, more specific concentration range.
-
-
Receptor Desensitization or Downregulation:
-
Solution: Prolonged exposure to high concentrations of an antagonist can sometimes lead to complex regulatory effects on the receptor, including desensitization or changes in receptor expression.[5] Consider reducing the incubation time.
-
-
Allosteric Interactions:
-
Activation of Counteracting Signaling Pathways:
-
Solution: At different concentration ranges, this compound might influence signaling pathways that produce opposing effects, leading to a biphasic response.[9]
-
Data Presentation
Table 1: Reported In Vitro Potency of this compound (AF-DX 116)
| Receptor Subtype | Reported Value | Species/System | Reference |
| M2 | IC50: 386 nM | Rat Heart | [1] |
| M2 | IC50: 640 nM | Rabbit Peripheral Lung | [1] |
| M2 | Ki: 64 nM | Human Recombinant | |
| M1 | Ki: 417 nM | Human Recombinant | |
| M3 | Ki: 786 nM | Human Recombinant | |
| M4 | Ki: 211 nM | Human Recombinant | |
| M5 | Ki: 5130 nM | Human Recombinant |
Table 2: In Vivo Effective Doses of this compound (AF-DX 116) in Animal Models
| Animal Model | Dosage Range | Administration | Observed Effect | Reference |
| Rats | 0.25 - 2.0 mg/kg | s.c. | Improved acquisition in a win-stay task at 0.5 and 1.0 mg/kg. | [1] |
| Mice | 0.3 - 3.0 mg/kg | i.p. | Enhanced memory retention in an inverted-U dose-response manner, with significant enhancement at 1.0 mg/kg. | [1] |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay for this compound Antagonism
This protocol is a general guideline for a competitive antagonist assay using a cAMP detection kit in a cell line expressing the M2 muscarinic receptor.
-
Cell Seeding:
-
Seed a suitable cell line (e.g., CHO or HEK293 cells stably expressing the human M2 receptor) in a 96-well plate at a pre-determined optimal density.
-
Incubate overnight to allow for cell adherence.
-
-
This compound Preparation and Incubation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in an appropriate assay buffer.
-
Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO at the same final concentration).
-
Incubate for a sufficient time to allow this compound to bind to the receptors (e.g., 15-30 minutes).
-
-
Agonist Stimulation:
-
Prepare a solution of a muscarinic agonist (e.g., carbachol) at a concentration that will elicit a submaximal response (typically the EC80).
-
Add the agonist to all wells except the negative control wells.
-
Incubate for a time known to produce a robust cAMP response (e.g., 15-30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
-
Data Analysis:
-
Plot the cAMP levels against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound.
-
Protocol 2: Radioligand Binding Assay for this compound
This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the M2 receptor.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line or tissue known to express the M2 receptor.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand for the M2 receptor (e.g., [³H]-N-methylscopolamine), and varying concentrations of this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled M2 antagonist like atropine).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Harvesting and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the this compound concentration.
-
Fit the data to a one-site competition curve to determine the IC50 of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Signaling pathway of the M2 muscarinic receptor and the antagonistic action of this compound.
Caption: A logical workflow for troubleshooting this compound dose-response curve variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. foodpackagingforum.org [foodpackagingforum.org]
- 5. Non-Monotonic Dose Responses in Studies of Endocrine Disrupting Chemicals: Bisphenol A as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AF-DX 116 |this compound | M2 antagonist | Hello Bio [hellobio.com]
- 7. The allosteric interaction of this compound (AF-DX 116) at muscarinic M2 receptors in guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nonmonotonic dose-response relationships: mechanistic basis, kinetic modeling, and implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Otenzepad Solubility and Formulation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of otenzepad in experimental settings. Below you will find frequently asked questions, a troubleshooting guide for common solubility issues in physiological buffers, detailed experimental protocols, and relevant signaling pathway diagrams.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as AF-DX 116) is a selective and competitive antagonist of the M2 muscarinic acetylcholine receptor (mAChR2).[1][2][3] M2 receptors are G protein-coupled receptors (GPCRs) primarily expressed in cardiac tissue.[4] Their activation by acetylcholine leads to an inhibition of adenylate cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels, affecting heart rate and contractility.[4] this compound competitively blocks this interaction.[5]
Q2: What are the basic chemical properties of this compound?
| Property | Value |
| Molecular Formula | C24H31N5O2[1][6] |
| Molecular Weight | 421.54 g/mol [1][6] |
| Appearance | White to off-white solid[1] |
| CAS Number | 102394-31-0[1][3] |
Q3: How should this compound be stored?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent, stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C.[1]
Q4: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing this compound stock solutions.[4] It is soluble in DMSO up to 25 mg/mL (59.31 mM).[1] For optimal dissolution, ultrasonic agitation and gentle warming to 60°C may be necessary.[1] It is also critical to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Troubleshooting Guide: this compound Solubility in Physiological Buffers
Researchers may encounter precipitation when diluting a concentrated DMSO stock solution of this compound into aqueous physiological buffers (e.g., PBS, Saline). This is a common issue for poorly water-soluble compounds.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | This compound has low aqueous solubility. The addition of a high concentration of an organic solvent (DMSO) into an aqueous buffer can cause the compound to crash out of solution. | Method 1: Use of Co-solvents and Surfactants: Formulate this compound using a mixture of solvents to improve its solubility in the final aqueous solution. A common approach is to use a vehicle containing PEG300 and Tween-80.[1] Method 2: Complexation with Cyclodextrins: Utilize cyclodextrins, such as SBE-β-CD, to form inclusion complexes with this compound, which enhances its aqueous solubility.[1][7] |
| Cloudiness or phase separation in the final solution. | Incomplete dissolution or aggregation of this compound molecules. | Gentle heating and/or sonication can aid in the complete dissolution of this compound in the formulation vehicle before final dilution.[1] Ensure all components of the formulation are thoroughly mixed at each step. |
| Inconsistent results in cell-based assays. | Precipitation of the compound in the cell culture media over time, leading to a decrease in the effective concentration. | Consider reducing the final concentration of this compound in the assay. Alternatively, prepare the final dilution in media containing a low percentage of serum, which can sometimes help to stabilize the compound. For more robust and reproducible results, using a formulated solution (as described in Method 1 or 2) is highly recommended. |
Experimental Protocols
Protocol 1: this compound Formulation using Co-solvents and Surfactants
This protocol yields a clear solution with an this compound concentration of at least 2.5 mg/mL.[1]
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300.
-
Mix the solution thoroughly until it is homogenous.
-
Add 50 µL of Tween-80 to the mixture and mix again until evenly dispersed.
-
Add 450 µL of saline to the solution to reach the final volume of 1 mL. Mix until a clear solution is obtained.
Protocol 2: this compound Formulation using Cyclodextrin Complexation
This protocol also results in a clear solution with an this compound concentration of at least 2.5 mg/mL.[1]
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is achieved. Sonication may be used to aid dissolution.
Visualizations
Caption: this compound's antagonistic action on the M2 receptor signaling pathway.
Caption: Workflow for preparing formulated this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | CAS#:102394-31-0 | Chemsrc [chemsrc.com]
- 4. AF-DX 116 (this compound), M2 antagonist (CAS 102394-31-0) | Abcam [abcam.com]
- 5. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. pharmaguddu.com [pharmaguddu.com]
Otenzepad stability testing protocol for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability testing of otenzepad. The following information, presented in a question-and-answer format, addresses potential issues and outlines detailed experimental protocols based on the International Council for Harmonisation (ICH) guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability studies, this compound should be stored under controlled conditions that simulate its intended storage environment. According to ICH Q1A(R2) guidelines, the recommended long-term storage condition is 25°C ± 2°C with a relative humidity of 60% RH ± 5% RH.[1][2] An alternative is 30°C ± 2°C / 65% RH ± 5% RH.
Q2: How long should a long-term stability study for this compound be conducted?
A2: A long-term stability study for this compound should be conducted for a minimum of 12 months.[1][3] Testing frequency should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4][5][6]
Q3: What is the purpose of accelerated stability testing for this compound?
A3: Accelerated stability testing is designed to increase the rate of chemical degradation and physical change of a drug substance by using exaggerated storage conditions.[3] The data from these studies, in conjunction with long-term stability studies, can be used to predict the shelf life of this compound and evaluate the effect of short-term excursions outside the label storage conditions. The recommended accelerated storage condition is 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[1][2]
Q4: What should I do if a "significant change" is observed during accelerated stability testing?
A4: If a "significant change" occurs during accelerated stability testing, additional testing at an intermediate storage condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) should be conducted for at least 12 months.[2] A significant change is defined as a failure to meet the established specifications for the drug substance.
Q5: What analytical methods are suitable for this compound stability testing?
A5: Stability-indicating analytical methods must be used. These are validated methods that can accurately detect changes in the identity, purity, and potency of the drug substance over time.[7] High-Performance Liquid Chromatography (HPLC) is a common and effective technique for this purpose.[8] The chosen method must be able to separate this compound from its potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Peaks in Chromatogram | Degradation of this compound. | Conduct forced degradation studies (e.g., exposure to acid, base, oxidation, heat, light) to identify potential degradation products and confirm the specificity of the analytical method.[8] |
| Out-of-Specification (OOS) Results for Assay | Chemical degradation, improper storage, or analytical error. | Verify the storage conditions of the stability samples. Re-test the sample in duplicate. If the OOS result is confirmed, initiate an investigation to determine the root cause. |
| Changes in Physical Appearance (e.g., color, clarity) | Physical instability or degradation. | Document the changes and perform appropriate physical tests (e.g., melting point, moisture content). Correlate these changes with data from chemical analysis. |
| Inconsistent Results Between Time Points | Lack of homogeneity in the batch, analytical method variability, or inconsistent sample handling. | Review the batch manufacturing records for any deviations. Assess the precision and robustness of the analytical method. Ensure consistent sample preparation and analysis procedures. |
Experimental Protocols
Long-Term Stability Testing Protocol
This protocol outlines the methodology for conducting a long-term stability study of this compound.
-
Objective: To evaluate the stability of this compound under recommended long-term storage conditions and establish a re-test period.
-
Materials:
-
Procedure:
-
Place a sufficient quantity of this compound from each batch into the specified container closure systems.
-
Store the samples in a stability chamber maintained at 25°C ± 2°C / 60% RH ± 5% RH.
-
Withdraw samples at the initial time point (0 months) and at subsequent intervals: 3, 6, 9, 12, 18, 24, and 36 months.[1]
-
At each time point, analyze the samples for the following parameters:
-
Appearance
-
Assay (potency)
-
Purity (related substances/degradation products)
-
Moisture content (if applicable)
-
Other relevant physical and chemical properties.
-
-
-
Data Analysis:
-
Tabulate the data for each batch at each time point.
-
Evaluate any trends in the data over time.
-
Perform statistical analysis to determine the re-test period.
-
Data Presentation
Table 1: Long-Term Stability Data for this compound (Batch A)
| Time Point (Months) | Storage Condition | Appearance | Assay (%) | Total Impurities (%) |
| 0 | 25°C/60% RH | White to off-white powder | 99.8 | 0.12 |
| 3 | 25°C/60% RH | Complies | 99.7 | 0.15 |
| 6 | 25°C/60% RH | Complies | 99.5 | 0.18 |
| 9 | 25°C/60% RH | Complies | 99.6 | 0.20 |
| 12 | 25°C/60% RH | Complies | 99.4 | 0.22 |
Table 2: Accelerated Stability Data for this compound (Batch A)
| Time Point (Months) | Storage Condition | Appearance | Assay (%) | Total Impurities (%) |
| 0 | 40°C/75% RH | White to off-white powder | 99.8 | 0.12 |
| 3 | 40°C/75% RH | Complies | 99.2 | 0.35 |
| 6 | 40°C/75% RH | Complies | 98.9 | 0.51 |
Visualizations
This compound Signaling Pathway
This compound is a selective antagonist of the M2 muscarinic acetylcholine receptor. The following diagram illustrates its mechanism of action.
Stability Testing Workflow
The following diagram outlines the logical workflow for a comprehensive stability testing program for this compound.
References
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijarsct.co.in [ijarsct.co.in]
Otenzepad Technical Support Center: Ensuring Potency and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Otenzepad to prevent loss of potency, with a specific focus on the effects of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound stock solutions to maintain potency?
To ensure the long-term stability of your this compound stock solutions, it is crucial to adhere to the recommended storage conditions. For this compound dissolved in a solvent, store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is strongly advised to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[2]
Q2: What is the recommended procedure for preparing this compound stock solutions?
This compound powder can be dissolved in DMSO.[1] For in vivo applications, further dilution in vehicles such as saline, corn oil, or a mixture of DMSO, PEG300, and Tween-80 may be necessary.[2] It is important to use a newly opened container of hygroscopic solvents like DMSO to ensure maximal solubility.[2] If precipitation occurs during preparation, gentle warming and sonication can be used to aid dissolution.[2]
Q3: Can I subject my this compound solution to multiple freeze-thaw cycles?
No, it is strongly recommended to avoid repeated freeze-thaw cycles.[2] Each cycle of freezing and thawing can contribute to the degradation of the compound and a subsequent loss of potency. The best practice is to prepare single-use aliquots of your stock solution.
Troubleshooting Guide: Loss of this compound Potency
If you are experiencing unexpected results or a suspected loss of this compound potency in your experiments, consult the following troubleshooting guide.
Experimental Protocols
While specific freeze-thaw stability data for this compound is not publicly available, researchers can assess the stability of their own this compound solutions using a standard experimental protocol.
Protocol: Freeze-Thaw Stability Assessment of this compound
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration.
-
Aliquoting: Dispense the stock solution into multiple, single-use cryovials.
-
Baseline Analysis (Cycle 0): Immediately after preparation, take a sample from one aliquot for analysis. This will serve as the baseline (T=0) for potency and purity.
-
Freeze-Thaw Cycling:
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for a minimum of 12 hours.
-
Thaw the aliquots at room temperature until completely liquid.
-
This completes one freeze-thaw cycle.
-
-
Post-Cycle Analysis: After 1, 3, 5, and 10 freeze-thaw cycles, take one aliquot for analysis.
-
Analytical Method: Analyze the samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) to determine the concentration and purity of this compound. The appearance of new peaks or a decrease in the area of the main this compound peak can indicate degradation.
-
Data Analysis: Compare the results from each freeze-thaw cycle to the baseline (Cycle 0) data to quantify any loss of potency.
Quantitative Data Summary
The following table should be used to record and compare the stability of this compound after successive freeze-thaw cycles.
| Number of Freeze-Thaw Cycles | This compound Concentration (µg/mL) | Purity (%) | Observations (e.g., precipitation, color change) |
| 0 (Baseline) | |||
| 1 | |||
| 3 | |||
| 5 | |||
| 10 |
This compound's Signaling Pathway
This compound is a selective antagonist of the M2 muscarinic acetylcholine receptor (mAChR2).[1][3] These receptors are G protein-coupled receptors (GPCRs) that play a critical role in the parasympathetic nervous system. The diagram below illustrates the signaling pathway inhibited by this compound.
References
Validation & Comparative
Otenzepad vs. Atropine: A Comparative Analysis of In Vivo Effects on Heart Rate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of otenzepad and atropine on heart rate, supported by experimental data. This compound, a selective M2 muscarinic receptor antagonist, and atropine, a non-selective muscarinic antagonist, are both known to influence cardiac chronotropy. Understanding their differential effects is crucial for research and development in cardiovascular pharmacology.
Executive Summary
This compound and atropine both increase heart rate by blocking muscarinic acetylcholine receptors in the heart. However, their in vivo effects differ primarily in terms of potency and selectivity. This compound exhibits significant cardioselectivity, targeting the M2 receptors predominant in the sinoatrial node with greater specificity than atropine. This selectivity potentially leads to a more targeted cardiac effect with fewer systemic anticholinergic side effects. Atropine, being non-selective, affects a broader range of muscarinic receptors throughout the body, which can result in a more pronounced and widespread physiological response.
Quantitative Data Comparison
The following tables summarize the in vivo effects of this compound and atropine on heart rate as reported in various studies.
Table 1: Effects of this compound (AF-DX 116) on Heart Rate in Humans
| Dosage and Administration | Change in Heart Rate | Species | Reference |
| Intravenous dose saturating >90% of cardiac M2-ChR | Increase of 25 beats/min | Human | [1] |
Table 2: Comparative Effects of this compound (AF-DX 116) and Atropine on Heart Rate in Animals
| Drug | ED50 (Dose for 50% of maximal effect) | Species | Experimental Condition | Reference |
| This compound (AF-DX 116) | 32 µg/kg i.v. (for inhibiting vagally-induced bradycardia) | Pithed Rat | Inhibition of vagally-induced bradycardia | |
| This compound (AF-DX 116) | 79 µg/kg i.v. (for increasing basal heart rate) | Conscious Dog | Increase in basal heart rate | |
| Atropine | 1.9 µg/kg (ID50 for suppressing vagally-induced AV conduction prolongation) | Dog | Suppression of vagally-induced AV conduction prolongation | |
| Atropine | 0.02 mg/kg i.v. | Dog | Reversal of vagally mediated bradycardia | [2] |
Note: Direct comparison of potency can be challenging due to variations in experimental models and endpoints. However, some studies suggest that in certain in vivo functions, this compound is approximately 10 times less potent than atropine at the cardiac M2 receptor.
Mechanism of Action: M2 Muscarinic Receptor Signaling
Both this compound and atropine exert their primary effect on heart rate by antagonizing the M2 muscarinic acetylcholine receptor in the sinoatrial (SA) node. Acetylcholine, released by the vagus nerve, normally binds to these receptors, leading to a decrease in heart rate.
The M2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, initiates a signaling cascade that results in the hyperpolarization of pacemaker cells in the SA node. This is primarily achieved through the activation of G-protein-gated inwardly rectifying potassium channels (GIRK), which increases potassium efflux.[3][4][5] Additionally, M2 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5][6]
By blocking the M2 receptor, this compound and atropine prevent these actions of acetylcholine, thereby disinhibiting the SA node and leading to an increase in heart rate.
Experimental Protocols
While a single study directly comparing this compound and atropine with a detailed protocol is not available, the following represents a synthesized experimental workflow based on common methodologies from multiple in vivo studies.
Objective: To compare the dose-dependent effects of intravenously administered this compound and atropine on heart rate in a conscious canine model.
Animal Model:
-
Species: Beagle dogs
-
Number: 8 (4 male, 4 female)
-
Health Status: Healthy, acclimated to laboratory conditions.
Instrumentation and Monitoring:
-
Surgically implanted telemetry device for continuous monitoring of electrocardiogram (ECG) and heart rate.
-
Intravenous catheter for drug administration.
Experimental Procedure:
-
Baseline Recording: A 30-minute baseline recording of heart rate and ECG is obtained from each conscious, resting dog.
-
Drug Administration:
-
Animals are randomly assigned to receive either this compound or atropine in a crossover design with a washout period of at least one week between treatments.
-
A vehicle control (saline) is administered on a separate day.
-
Drugs are administered as a slow intravenous bolus injection.
-
Dose escalation is performed with increasing doses of this compound (e.g., 10, 30, 100 µg/kg) and atropine (e.g., 1, 3, 10 µg/kg) administered at 30-minute intervals.
-
-
Data Collection: Heart rate is continuously monitored and recorded for at least 2 hours after the final dose.
-
Data Analysis:
-
The change in heart rate from baseline is calculated for each dose of each drug.
-
Dose-response curves are generated to determine the ED50 for each compound.
-
Statistical analysis (e.g., ANOVA) is used to compare the effects of this compound and atropine at different doses.
-
Discussion of In Vivo Findings
-
This compound (AF-DX 116): Studies in healthy human volunteers have shown that an intravenous dose of this compound sufficient to saturate over 90% of cardiac M2 receptors results in a heart rate increase of approximately 25 beats per minute.[1] This effect is attributed to its selective blockade of cardiac M2 receptors, as no significant inhibition of salivary flow (an M3 receptor-mediated effect) was observed. Animal studies in conscious dogs and pithed rats have demonstrated a dose-dependent increase in heart rate and reversal of vagally induced bradycardia.
-
Atropine: Atropine is a well-established non-selective muscarinic antagonist that produces a dose-dependent increase in heart rate. In dogs with vagally mediated bradycardia, an intravenous dose of 0.02 mg/kg has been shown to be effective.[2] However, due to its lack of selectivity, atropine also affects other organ systems, leading to side effects such as dry mouth, blurred vision, and constipation. In some cases, low doses of atropine can paradoxically cause a transient slowing of the heart rate before the tachycardic effect becomes dominant.
Conclusion
Both this compound and atropine are effective at increasing heart rate through the antagonism of cardiac muscarinic receptors. The key differentiator is this compound's selectivity for the M2 receptor subtype. This cardioselectivity suggests that this compound may offer a more targeted therapeutic approach for conditions such as bradycardia, with a potentially lower incidence of the systemic anticholinergic side effects associated with non-selective antagonists like atropine. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy and safety profiles of these two agents for cardiovascular applications.
References
- 1. AF-DX 116, a cardioselective muscarinic antagonist in humans: pharmacodynamic and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of chronotropic and dysrhythmogenic effects of atropine in dogs with bradycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic regulation of cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 5. Muscarinic Receptors in Cardioprotection and Vascular Tone Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Otenzepad vs. Pirenzepine: A Comparative Analysis of Muscarinic Receptor Selectivity
A comprehensive guide for researchers and drug development professionals on the differential binding affinities and functional selectivity of Otenzepad and pirenzepine at muscarinic acetylcholine receptors.
This guide provides a detailed comparative analysis of this compound (also known as AF-DX 116) and pirenzepine, two widely studied muscarinic acetylcholine receptor (mAChR) antagonists. Understanding the distinct selectivity profiles of these compounds is crucial for their application as research tools and for the development of novel therapeutics with improved target specificity and reduced side effects. This document summarizes key experimental data, outlines the methodologies used for their determination, and visualizes the relevant biological pathways.
Receptor Selectivity Profile
The primary distinction between this compound and pirenzepine lies in their preferential affinity for different subtypes of muscarinic receptors. Pirenzepine is recognized as a selective antagonist for the M1 muscarinic receptor, while this compound demonstrates selectivity for the M2 subtype.[1][2][3] This differential selectivity is evident from their binding affinities (Ki values) determined through radioligand binding assays.
The table below presents a compilation of binding affinity data for this compound and pirenzepine against the five human muscarinic receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Source |
| This compound (AF-DX 116) | 417 | 64 | 786 | 211 | 5130 | [4] |
| Pirenzepine | 17.8 | 1150 | 447 | 1150 | 224 | Converted from pKi values |
Note: The Ki values for pirenzepine were calculated from pKi values presented in a study by Dörje et al. (1991) for cloned human muscarinic receptors (pKi values were 7.75, 5.94, 6.35, 5.94, and 6.65 for M1-M5, respectively). The conversion was done using the formula Ki = 10(-pKi) * 109.
As the data illustrates, this compound has a significantly higher affinity for the M2 receptor compared to all other subtypes. In contrast, pirenzepine displays its highest affinity for the M1 receptor. This pronounced selectivity underpins their respective pharmacological applications and research uses.
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays.[5][6][7][8] This technique is a cornerstone in pharmacology for determining the affinity of a ligand for a receptor.
General Protocol for Competitive Radioligand Binding Assay:
-
Membrane Preparation: Cell membranes expressing the specific muscarinic receptor subtype of interest are prepared from cultured cells or tissues. This is typically achieved through homogenization and centrifugation to isolate the membrane fraction.[7]
-
Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled competitor drug (this compound or pirenzepine).
-
Equilibrium: The incubation is allowed to proceed for a specific duration at a controlled temperature to reach binding equilibrium.
-
Separation of Bound and Free Radioligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly accomplished by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.[5]
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[5]
Mandatory Visualizations
Signaling Pathways of Muscarinic Receptors
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades depending on the receptor subtype.[9][10] The differential selectivity of this compound and pirenzepine translates to distinct effects on downstream signaling.
Caption: Differential signaling pathways of muscarinic receptor subtypes.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay used to determine the binding affinities of compounds like this compound and pirenzepine.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
The comparative analysis of this compound and pirenzepine clearly demonstrates their distinct and complementary selectivity profiles for muscarinic acetylcholine receptors. Pirenzepine's pronounced selectivity for the M1 receptor has made it an invaluable tool for elucidating the physiological roles of this subtype. Conversely, this compound's preference for the M2 receptor allows for the specific investigation of M2-mediated functions. The quantitative data, derived from robust experimental protocols such as radioligand binding assays, provides a solid foundation for the rational selection of these antagonists in both basic research and drug discovery programs. A thorough understanding of their differential affinities and consequent effects on downstream signaling pathways is paramount for the accurate interpretation of experimental results and the design of novel subtype-selective muscarinic receptor modulators.
References
- 1. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AF-DX 116 |this compound | M2 antagonist | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tocris.com [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Agonist-selective activation of individual G-proteins by muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
Otenzepad vs. AF-DX 384: A Comparative Analysis of Cardiac Muscarinic M2 Receptor Binding
For researchers in pharmacology and cardiology, understanding the nuanced interactions of antagonists with cardiac muscarinic M2 receptors is paramount for the development of targeted therapeutics. This guide provides a detailed comparison of two notable M2-selective antagonists, Otenzepad (also known as AF-DX 116) and AF-DX 384, focusing on their binding characteristics in cardiac tissue.
Quantitative Binding Affinity
The binding affinities of this compound and AF-DX 384 for the muscarinic M2 receptor have been determined through various radioligand binding assays. While direct comparative studies under identical conditions are limited, the available data provides valuable insights into their relative potencies.
| Compound | Animal Model | Tissue | Radioligand | Affinity Metric | Value |
| This compound (AF-DX 116) | Guinea Pig | Atria | Not Specified | pA2 | 7.33[1] |
| AF-DX 384 | Rat | Brainstem | [3H]AF-DX 384 | Kd | 3-4 nM[2] |
Note: The pA2 value for this compound represents its functional antagonist potency in a physiological preparation, while the Kd value for AF-DX 384 reflects its binding affinity in a membrane homogenate preparation. Lower Kd values and higher pA2 values indicate higher affinity.
Experimental Protocols
The determination of binding affinities for muscarinic receptor antagonists typically involves competitive radioligand binding assays. Below is a representative protocol for such an assay using rat cardiac tissue.
Protocol: Competitive Radioligand Binding Assay in Rat Cardiac Membranes
1. Membrane Preparation:
-
Euthanize adult rats and excise the hearts.
-
Isolate the atria and ventricles and place them in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Mince the tissue and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add a fixed concentration of a non-selective muscarinic radioligand, such as [3H]-N-methylscopolamine ([3H]NMS), at a concentration close to its Kd.
-
Add increasing concentrations of the unlabeled competitor compound (this compound or AF-DX 384).
-
To determine non-specific binding, a separate set of wells should contain the radioligand and a saturating concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., atropine).
-
Add the prepared cardiac membrane homogenate to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.
-
Plot the specific binding as a function of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) by fitting the data to a one-site or two-site competition model using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
The interaction of these antagonists with the M2 muscarinic receptor inhibits the downstream signaling cascade initiated by acetylcholine. The following diagrams illustrate the M2 receptor signaling pathway in cardiomyocytes and the general workflow of a competitive binding assay.
References
Otenzepad's M2 Selectivity: A Comparative Analysis Against Other Muscarinic Antagonists
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the M2-Selective Muscarinic Antagonist Otenzepad
In the landscape of muscarinic acetylcholine receptor antagonists, this compound (also known as AF-DX 116) distinguishes itself through its notable selectivity for the M2 receptor subtype. This preference is critical in therapeutic applications where targeting the M2 receptor—predominantly found in the heart and presynaptically on neurons—is desired, while minimizing effects on other muscarinic subtypes that mediate a wide range of physiological functions. This guide provides an objective comparison of this compound's binding affinity with other key muscarinic antagonists, supported by experimental data and detailed methodologies, to aid in research and drug development endeavors.
Comparative Binding Affinity of Muscarinic Antagonists
The selectivity of a muscarinic antagonist is quantitatively expressed by its binding affinity (Ki) for each of the five muscarinic receptor subtypes (M1-M5). A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for this compound and other well-characterized muscarinic antagonists, providing a clear comparison of their selectivity profiles.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Predominant Selectivity |
| This compound (AF-DX 116) | 417 | 64 | 786 | 211 | 5130 | M2[1] |
| Pirenzepine | ~17-25 | ~700-800 | ~400-600 | ~100-200 | ~300-500 | M1 |
| Methoctramine | ~10-30 | ~5-15 | ~100-200 | ~30-60 | ~100-200 | M2 |
| 4-DAMP | ~1-5 | ~20-50 | ~0.5-2 | ~5-15 | ~3-10 | M3 |
| Tiotropium | High | Moderate | High | Moderate | Moderate | M1/M3 |
| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 | Non-selective |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.
As the data illustrates, this compound exhibits a significantly higher affinity for the M2 receptor compared to the other four subtypes. While Methoctramine also shows M2 selectivity, this compound's profile demonstrates a clear preference. In contrast, Pirenzepine is a well-established M1-selective antagonist, and 4-DAMP shows high affinity for the M3 receptor. Tiotropium, a long-acting muscarinic antagonist, displays high affinity for both M1 and M3 receptors. Atropine, a classical antagonist, shows little to no selectivity across the subtypes.
Experimental Protocols: Determining Muscarinic Antagonist Selectivity
The determination of binding affinities for muscarinic antagonists is primarily achieved through in vitro radioligand competition binding assays.[2] These assays are considered the gold standard for quantifying the interaction between a compound and a receptor.
Radioligand Competition Binding Assay Protocol
This protocol outlines the general steps for determining the Ki of a test compound (e.g., this compound) for the five human muscarinic receptor subtypes.
1. Materials and Reagents:
-
Cell membranes prepared from cell lines stably expressing each of the human muscarinic receptor subtypes (M1-M5).
-
Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compound (unlabeled antagonist) at various concentrations.
-
Non-specific binding control: A high concentration of a non-selective antagonist like atropine (e.g., 1 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
2. Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound. For determining non-specific binding, the test compound is replaced with the high concentration of atropine. Total binding is measured in the absence of any competing ligand.
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
The amount of specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then plotted as the percentage of specific binding versus the log concentration of the test compound, generating a competition curve.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
M2 Muscarinic Receptor Signaling Pathway
The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the M2 receptor initiates a signaling cascade that leads to various cellular responses, most notably the inhibition of adenylyl cyclase.
References
Validating Otenzepad's Allosteric Interaction at M2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Otenzepad (AF-DX 116) and other allosteric modulators targeting the M2 muscarinic acetylcholine receptor. The data presented is compiled from various experimental studies to assist researchers in understanding the validation of this compound's allosteric mechanism.
Comparative Analysis of M2 Receptor Allosteric Modulators
This compound is a selective M2 muscarinic acetylcholine receptor antagonist.[1] Crucially, its mechanism of action involves an allosteric site on the M2 receptor. This is evidenced by functional assays where this compound, in combination with competitive antagonists like N-methylscopolamine or dexetimide, produces supra-additive effects—an outcome not expected from purely competitive interactions.[2] Furthermore, in radioligand binding studies, this compound was unable to completely inhibit the binding of [3H]N-methylscopolamine ([3H]NMS) even at high concentrations, a hallmark of allosteric interactions.[2][3]
To contextualize this compound's allosteric profile, this guide compares it with other well-characterized allosteric modulators of the M2 receptor: Gallamine, Alcuronium, and LY2119620.
Quantitative Comparison of Allosteric Interactions
The following table summarizes the binding affinities and cooperativity factors for this compound and its comparators at the M2 receptor. The cooperativity factor (α) quantifies the extent to which an allosteric modulator alters the affinity of an orthosteric ligand. An α value of 1 indicates neutral cooperativity, α > 1 indicates negative cooperativity (decreased orthosteric ligand affinity), and α < 1 indicates positive cooperativity (increased orthosteric ligand affinity).
| Compound | Type | Allosteric Site Affinity (K_i / K_d / pK_A) | Orthosteric Ligand | Cooperativity Factor (α) | Reference |
| This compound (AF-DX 116) | Negative Allosteric Modulator / Antagonist | K_i: 64 nM | [3H]NMS | Not Quantitatively Reported (Qualitative evidence of negative cooperativity) | [1][2] |
| Gallamine | Negative Allosteric Modulator | K_i: ~2.4 nM; pK_A: 7.57 - 8.35 | [3H]NMS | ~31 - 46 | [4][5][6] |
| Alcuronium | Positive Allosteric Modulator | K_d: 0.6 µM | [3H]NMS | 0.38 | |
| LY2119620 | Positive Allosteric Modulator (PAM) | K_B: ~1.9 - 3.4 µM | Acetylcholine | 19.5 | [7] |
| LY2119620 | Positive/Negative Allosteric Modulator | K_B: ~1.9 - 3.4 µM | [3H]NMS | Mild Negative Cooperativity |
Experimental Protocols for Validating Allosteric Interactions
The validation of allosteric modulators at the M2 receptor relies on a combination of radioligand binding assays and functional assays that measure downstream signaling.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of allosteric modulators and their effect on the binding of orthosteric ligands.
1. [3H]N-Methylscopolamine ([3H]NMS) Competition Binding Assay
-
Objective: To determine the binding affinity (K_i) of the allosteric modulator and its cooperativity (α) with the orthosteric antagonist [3H]NMS.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M2 muscarinic receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Incubation: In a 96-well plate, incubate the cell membranes (typically 10-20 µg protein per well) with a fixed concentration of [3H]NMS (e.g., 0.2-1 nM) and varying concentrations of the test compound (e.g., this compound, Gallamine).
-
Equilibration: Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound and calculate the K_i and cooperativity factor (α) using appropriate pharmacological models, such as the allosteric ternary complex model.[8][9]
-
2. Radioligand Dissociation Rate Assay
-
Objective: To assess the effect of the allosteric modulator on the dissociation rate of an orthosteric radioligand. Allosteric modulators often slow the dissociation of the orthosteric ligand.
-
Methodology:
-
Pre-incubation: Incubate cell membranes with the orthosteric radioligand (e.g., [3H]NMS) until equilibrium is reached.
-
Initiate Dissociation: Initiate dissociation by adding a high concentration of an unlabeled orthosteric antagonist (e.g., 10 µM Atropine) in the presence or absence of the allosteric modulator.
-
Time Course: At various time points, filter the samples as described above to measure the amount of radioligand still bound.
-
Data Analysis: Plot the natural logarithm of the specific binding against time and determine the dissociation rate constant (k_off). A decrease in k_off in the presence of the allosteric modulator indicates a positive allosteric interaction.
-
Functional Assays
These assays measure the impact of the allosteric modulator on the receptor's ability to activate downstream signaling pathways.
1. [35S]GTPγS Binding Assay
-
Objective: To measure the activation of G_i/o proteins coupled to the M2 receptor.[10]
-
Methodology:
-
Membrane Preparation: Use membranes from cells expressing the M2 receptor.
-
Assay Buffer: A typical buffer contains 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.
-
Incubation: Incubate the membranes with a fixed concentration of GDP (e.g., 10 µM), [35S]GTPγS (e.g., 0.1 nM), an orthosteric agonist (e.g., carbachol), and varying concentrations of the allosteric modulator.
-
Equilibration: Incubate at 30°C for 60 minutes.
-
Termination and Separation: Terminate the reaction by rapid filtration through GF/B filters.
-
Quantification: Measure the amount of bound [35S]GTPγS by scintillation counting.
-
Data Analysis: An increase or decrease in agonist-stimulated [35S]GTPγS binding in the presence of the modulator indicates a positive or negative functional cooperativity, respectively.[11]
-
2. cAMP Accumulation Assay
-
Objective: To measure the inhibition of adenylyl cyclase activity, a downstream effect of M2 receptor activation.
-
Methodology:
-
Cell Culture: Use whole cells expressing the M2 receptor.
-
Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with forskolin (to increase basal cAMP levels) in the presence of an M2 agonist and varying concentrations of the allosteric modulator.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF, AlphaScreen, or ELISA.[12]
-
Data Analysis: A potentiation or inhibition of the agonist's ability to decrease forskolin-stimulated cAMP levels reveals the functional cooperativity of the allosteric modulator.
-
Signaling Pathways and Experimental Workflows
M2 Receptor Signaling Pathway
The M2 muscarinic receptor primarily couples to inhibitory G proteins (G_i/o).[13][14] Upon activation by an agonist, the Gα_i subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The Gβγ subunit can also directly modulate ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels. An allosteric modulator binds to a topographically distinct site and can alter the affinity and/or efficacy of the orthosteric agonist, thereby influencing the downstream signaling cascade.
Caption: M2 receptor signaling pathway with allosteric modulation.
Experimental Workflow for Allosteric Modulator Validation
The process of validating an allosteric modulator like this compound involves a series of binding and functional assays to characterize its interaction with the M2 receptor and its effect on receptor function.
Caption: Workflow for validating an M2 receptor allosteric modulator.
References
- 1. AF-DX 116 |this compound | M2 antagonist | Hello Bio [hellobio.com]
- 2. The allosteric interaction of this compound (AF-DX 116) at muscarinic M2 receptors in guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using a radioalloster to test predictions of the cooperativity model for gallamine binding to the allosteric site of muscarinic acetylcholine M(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic allosteric modulation: M2/M3 subtype selectivity of gallamine is independent of G-protein coupling specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gallamine binding to muscarinic M1 and M2 receptors, studied by inhibition of [3H]pirenzepine and [3H]quinuclidinylbenzilate binding to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Otenzepad's GPCR Cross-Reactivity: A Comparative Guide for Researchers
Otenzepad (also known as AF-DX 116) is a selective antagonist of the muscarinic acetylcholine M2 receptor, a member of the G-protein coupled receptor (GPCR) family. While its affinity for muscarinic receptor subtypes has been characterized to some extent, a comprehensive understanding of its cross-reactivity with other GPCRs is crucial for drug development professionals and researchers investigating its therapeutic potential and off-target effects. This guide provides a comparative analysis of this compound's binding affinity for various GPCRs, based on available experimental data.
Summary of this compound's Binding Affinity
This compound demonstrates a clear preference for the muscarinic M2 receptor over the M3 subtype. However, the reported binding affinities vary across different studies, which may be attributable to variations in experimental conditions, tissue preparations, and radioligands used.
| Receptor Subtype | Ligand | Parameter | Value (nM) | Tissue/System |
| Muscarinic M2 | This compound | Ki | 64 | Recombinant |
| Muscarinic M3 | This compound | Ki | 786 | Recombinant |
| Muscarinic M2 | This compound | IC50 | 386 | Rat Heart |
| Muscarinic M2 | This compound | IC50 | 640 | Rabbit Peripheral Lung |
| Muscarinic M2 | This compound | Apparent Ki | 298 | Human Gastric Smooth Muscle |
| Muscarinic M3 | This compound | Apparent Ki | 3463 | Human Gastric Smooth Muscle |
| Muscarinic M3 | This compound | pKB | ~1000 (KB ≈ 1µM) | Mouse Gallbladder |
Note: Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) are measures of antagonist binding affinity. A lower value indicates a higher affinity. pKB is the negative logarithm of the antagonist dissociation constant.
Currently, there is a notable lack of publicly available data on the cross-reactivity of this compound with a broader panel of non-muscarinic GPCRs, such as adrenergic, dopaminergic, and serotonergic receptors. This data gap is a significant limitation in assessing the complete selectivity profile of this compound.
Signaling Pathways
The primary target of this compound, the muscarinic M2 receptor, is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also activates G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization. In contrast, the M3 receptor, for which this compound has a lower affinity, is a Gq/11-coupled receptor. Its activation stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively.
Experimental Methodologies
The binding affinity of this compound for muscarinic receptors is typically determined using radioligand binding assays. These assays are crucial for quantifying the interaction between a ligand and a receptor.
Radioligand Binding Assay Protocol (General)
This protocol provides a general framework for a competitive radioligand binding assay to determine the Ki of a test compound like this compound.
-
Membrane Preparation:
-
Tissues or cells expressing the target GPCR are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
A fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
The reaction is incubated at a specific temperature (e.g., 25-37°C) for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known saturating ligand (e.g., atropine).
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value of the test compound.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparison with Other Muscarinic Antagonists
To provide context for this compound's selectivity, it is useful to compare its binding profile with other well-known muscarinic antagonists.
| Compound | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M3 Affinity (Ki, nM) | M4 Affinity (Ki, nM) | M5 Affinity (Ki, nM) | Selectivity Profile |
| This compound | - | 64 | 786 | - | - | M2 selective |
| Atropine | ~1 | ~1 | ~1 | ~1 | ~1 | Non-selective |
| Pirenzepine | ~15 | ~300 | ~200 | ~50 | ~200 | M1 selective |
| Darifenacin | ~100 | ~1000 | ~1 | ~500 | ~1000 | M3 selective |
| Methoctramine | ~100 | ~10 | ~200 | ~100 | ~200 | M2 selective |
Note: The Ki values presented are approximate and can vary between studies. The data for this compound is limited to M2 and M3 subtypes.
Conclusion and Future Directions
This compound is a muscarinic antagonist with a clear selectivity for the M2 receptor subtype over the M3 subtype. However, the existing data on its binding affinity is somewhat variable, and there is a significant lack of information regarding its cross-reactivity with other GPCRs. To fully understand the pharmacological profile of this compound and its potential for therapeutic applications, further comprehensive screening against a broad panel of GPCRs is essential. Researchers and drug developers should consider conducting or commissioning such studies to de-risk development programs and to better understand the potential for off-target effects. The experimental protocols outlined in this guide provide a starting point for such investigations.
Otenzepad vs. Other Antiarrhythmic Drugs: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Otenzepad, a selective M2 muscarinic antagonist, with other established classes of antiarrhythmic drugs. While the clinical development of this compound was discontinued after Phase III trials, understanding its mechanism and preclinical performance offers valuable insights for ongoing research in cardiac electrophysiology and the development of novel antiarrhythmic therapies.
Introduction to this compound
This compound is a competitive antagonist of the muscarinic M2 receptor.[1][2] These receptors are predominantly located in the heart, where their stimulation by acetylcholine leads to a decrease in heart rate (negative chronotropy), a reduction in the force of contraction (negative inotropy), and a slowing of atrioventricular (AV) conduction (negative dromotropy). By selectively blocking these M2 receptors, this compound was investigated for its potential to treat bradycardia and other arrhythmias.[1][3] Unlike the broad-spectrum antiarrhythmic agents classified by the Vaughan-Williams system, this compound's mechanism is rooted in modulating the parasympathetic nervous system's influence on the heart.
Mechanism of Action: M2 Receptor Antagonism
The signaling pathway of this compound's action involves the inhibition of the acetylcholine-activated potassium current (IKACh) and the reduction of adenylyl cyclase inhibition. This leads to an increase in intracellular cyclic AMP (cAMP) levels, mimicking sympathetic stimulation to some extent, and resulting in an increased heart rate.
Efficacy Comparison of this compound and Atropine for Bradycardia
Atropine, a non-selective muscarinic antagonist, is a first-line treatment for symptomatic bradycardia.[4] this compound was developed as a more cardioselective alternative. Preclinical studies in canine models provide a basis for comparing their efficacy in reversing bradycardic effects.
| Parameter | This compound (AF-DX 116) | Atropine | Pirenzepine | Reference |
| Potency in Reversing CCh-induced Negative Dromotropy (pA2 value in µg/kg) | 36 | 1.25 | 32 | [5] |
| Potency in Suppressing Vagal Stimulation-induced AV Conduction Prolongation (ID50 in µg/kg) | 40 | 1.9 | 35 | [5] |
| Selectivity for M2 Receptors | High | Low (non-selective) | Moderate (M1 selective) | [5] |
Experimental Protocol: Canine Model of Bradycardia
The comparative data presented above was derived from studies on canine models. A typical experimental workflow for such an investigation is as follows:
Efficacy Comparison with Vaughan-Williams Classified Antiarrhythmic Drugs
A direct clinical comparison of this compound with the four classes of antiarrhythmic drugs for a wide range of arrhythmias is not available due to the cessation of its development. However, a summary of the efficacy of these established drug classes is provided below for a comprehensive understanding of the antiarrhythmic landscape.
Class I: Sodium Channel Blockers
These drugs are subdivided into Ia, Ib, and Ic based on their effect on the action potential duration.[3] They are primarily used to treat tachyarrhythmias.
| Subclass | Representative Drugs | Efficacy |
| Ia | Quinidine, Procainamide | Moderate efficacy for supraventricular and ventricular tachyarrhythmias.[6] Use is limited by proarrhythmic potential.[6] |
| Ib | Lidocaine, Mexiletine | Effective for ventricular tachycardia, especially post-myocardial infarction.[6] |
| Ic | Flecainide, Propafenone | High efficacy for supraventricular tachycardias and atrial fibrillation in patients without structural heart disease.[7][8] |
A study on permeabilized myocytes provided the following quantitative comparison of the efficacy of Class I drugs in suppressing Ca2+ waves, a trigger for certain ventricular arrhythmias:
| Drug Category | Drugs | Potency (IC50) | Efficacy (Max. Wave Inhibition) | Reference |
| Category 1 | Flecainide, R-propafenone | <10 µM | >50% | [9] |
| Category 2 | Encainide, Quinidine, Lidocaine | 20-40 µM | 20-40% | [9] |
| Category 3 | Procainamide, Disopyramide, Mexiletine | No significant effect at 100 µM | - | [9] |
Class II: Beta-Blockers
These agents, such as metoprolol and atenolol, block the effects of catecholamines on the heart, leading to decreased heart rate, contractility, and AV conduction.[10] They are widely used for rate control in atrial fibrillation and to prevent ventricular arrhythmias.[10]
Class III: Potassium Channel Blockers
Drugs like amiodarone and sotalol prolong the action potential duration and effective refractory period.[11] They are effective in treating a broad range of supraventricular and ventricular tachyarrhythmias.[11] Studies suggest that Class III agents may be more effective than Class I drugs for ventricular tachycardia and fibrillation.[11]
Class IV: Calcium Channel Blockers
Non-dihydropyridine calcium channel blockers, such as verapamil and diltiazem, slow conduction through the AV node and decrease heart rate.[12] They are primarily used for supraventricular tachycardias and for rate control in atrial fibrillation.[13]
Conclusion
This compound represented a targeted approach to antiarrhythmic therapy by selectively modulating the parasympathetic nervous system's input to the heart. Preclinical data suggested it was a potent antibradyarrhythmic agent with greater M2 receptor selectivity compared to atropine. However, the discontinuation of its clinical development has left a gap in our understanding of its full clinical potential and its comparative efficacy against the established Vaughan-Williams classes of antiarrhythmic drugs for a broader range of arrhythmias. The information presented in this guide, including the mechanistic pathways and comparative preclinical data, serves as a valuable resource for researchers exploring novel antiarrhythmic strategies. Future drug development may benefit from revisiting the concept of selective autonomic modulation for the management of cardiac arrhythmias.
References
- 1. Initial Dose of Intravenous Atropine for Patients With Symptomatic Bradycardia ― A Scoping Review ― - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Comparison of anti-M2-muscarinic effect of AF-DX 116 on atrioventricular nodal conduction with those of pirenzepine and atropine as antibradyarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Class IC vs. Class III Antiarrhythmic Drugs for AF - American College of Cardiology [acc.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Efficacy and potency of class I antiarrhythmic drugs for suppression of Ca2+ waves in permeabilized myocytes lacking calsequestrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lecturio.com [lecturio.com]
- 11. How to evaluate class III antiarrhythmic drug efficacy clinically: the benefits and shortcomings of the invasive approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. CV Pharmacology | Antiarrhythmic Drugs [cvpharmacology.com]
A Comparative Guide to Otenzepad and Methoctramine for M2 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent M2 muscarinic acetylcholine receptor antagonists: otenzepad (also known as AF-DX 116) and methoctramine. The information presented is intended to assist researchers in selecting the appropriate antagonist for their experimental needs by offering a comprehensive overview of their binding affinities, functional potencies, and selectivity profiles, supported by experimental data and detailed protocols.
At a Glance: this compound vs. Methoctramine
| Feature | This compound (AF-DX 116) | Methoctramine |
| Primary Target | M2 Muscarinic Receptor | M2 Muscarinic Receptor |
| Mechanism of Action | Competitive Antagonist | Competitive Antagonist (with allosteric properties at high concentrations) |
| M2 Affinity (pKi) | ~7.3 - 8.0 | ~7.8 - 8.5 |
| M2 Functional Potency (pA2) | ~6.4 - 7.3 | ~7.7 - 7.9 |
| Selectivity Profile | Moderately selective for M2 over other muscarinic subtypes. | Highly selective for M2, particularly cardiac M2 receptors, over other muscarinic subtypes. |
Quantitative Comparison of Receptor Binding and Functional Antagonism
The following tables summarize the binding affinities (pKi) and functional antagonist potencies (pA2 or IC50) of this compound and methoctramine for the M2 muscarinic receptor, as well as their selectivity against other muscarinic receptor subtypes. Data is compiled from multiple studies to provide a comprehensive overview.
Table 1: M2 Muscarinic Receptor Binding Affinity (pKi)
| Compound | M2 Receptor (Heart) | M1 Receptor (Cortex) | M3 Receptor (Gland/Smooth Muscle) | M4 Receptor | M5 Receptor | Reference |
| This compound (AF-DX 116) | 7.33 - 8.0 | 6.5 - 7.0 | 6.4 - 6.8 | - | - | [1][2] |
| Methoctramine | 7.8 - 8.5 | 6.6 - 7.2 | 5.8 - 6.2 | - | - | [3][4][5] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). Higher pKi values indicate higher binding affinity.
Table 2: M2 Muscarinic Receptor Functional Antagonism (pA2 / IC50)
| Compound | M2 (Atria/Heart) | M3 (Ileum/Trachea) | Reference |
| This compound (AF-DX 116) | pA2: 7.33 | pA2: 6.39 - 6.44 | [1] |
| IC50: 386 nM (rat heart) | IC50: 640 nM (rabbit lung) | ||
| Methoctramine | pA2: 7.74 - 7.93 | pA2: 5.81 - 6.20 | [5] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency. IC50 is the concentration of an antagonist that inhibits a response by 50%.
M2 Muscarinic Receptor Signaling Pathway
The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi alpha subunit. Upon activation by an agonist like acetylcholine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRK), leading to membrane hyperpolarization.
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This protocol outlines a general method for determining the binding affinity (Ki) of this compound and methoctramine for the M2 muscarinic receptor.
1. Membrane Preparation:
-
Tissues rich in M2 receptors (e.g., heart atria, cerebellum) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
A fixed concentration of a radiolabeled M2 antagonist (e.g., [3H]-N-methylscopolamine, [3H]-QNB) at a concentration near its Kd value.
-
A range of concentrations of the unlabeled competitor (this compound or methoctramine).
-
The prepared membrane suspension.
-
-
For non-specific binding determination, a high concentration of a non-radiolabeled antagonist (e.g., atropine) is added to a set of wells.
-
The plate is incubated at a specific temperature (e.g., 25-37°C) for a duration sufficient to reach equilibrium.
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay (Isolated Tissue)
This protocol describes a general method to determine the functional antagonist potency (pA2) of this compound and methoctramine.
1. Tissue Preparation:
-
An isolated tissue preparation containing functional M2 receptors is used (e.g., guinea pig atria).
-
The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
The tissue is connected to a force transducer to measure contractile responses.
2. Experimental Procedure:
-
After an equilibration period, a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is established to determine the baseline response.
-
The tissue is then washed and incubated with a fixed concentration of the antagonist (this compound or methoctramine) for a predetermined time to allow for equilibration.
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
This procedure is repeated with several different concentrations of the antagonist.
3. Data Analysis:
-
The dose ratio is calculated for each antagonist concentration (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
The pA2 value is determined from the x-intercept of the Schild regression line. A slope not significantly different from unity is indicative of competitive antagonism.
Concluding Remarks
Both this compound and methoctramine are valuable tools for studying the M2 muscarinic receptor. Methoctramine generally exhibits higher affinity and greater selectivity for the M2 receptor, particularly the cardiac subtype, making it a preferred choice for studies requiring high specificity.[4][5] this compound, while also M2 selective, has a more moderate selectivity profile.[1] The choice between these two antagonists will ultimately depend on the specific requirements of the experiment, including the desired level of selectivity and the biological system under investigation. It is also important to note that at higher concentrations, both compounds may exhibit more complex pharmacological profiles, with methoctramine showing allosteric properties.[4] Researchers should carefully consider the data presented in this guide to make an informed decision for their studies.
References
- 1. Cardioselective profile of AF-DX 116, a muscarine M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methoctramine, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding and functional characterization of the cardioselective muscarinic antagonist methoctramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimuscarinic action of methoctramine, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Otenzepad's Memory-Enhancing Potential: A Comparative Analysis with Control Compounds
For Immediate Release
This guide provides a comparative analysis of Otenzepad (also known as AF-DX 116), a selective muscarinic M2 receptor antagonist, and its effects on memory, benchmarked against established positive and negative control compounds. This document is intended for researchers, scientists, and drug development professionals interested in the cholinergic system's role in cognitive function.
This compound's mechanism of action suggests a potential for memory enhancement. By selectively blocking presynaptic M2 autoreceptors, this compound is hypothesized to increase the release of acetylcholine (ACh) in the synapse, a neurotransmitter crucial for learning and memory processes. To validate this hypothesis, its performance is compared with Donepezil, a widely used acetylcholinesterase inhibitor that serves as a positive control by increasing synaptic ACh levels, and Scopolamine, a non-selective muscarinic antagonist used to induce memory impairment, acting as a negative control.
Quantitative Data Comparison
The following tables summarize the quantitative data from preclinical studies on this compound and the selected control compounds in two standard memory assessment paradigms: the Morris water maze and the passive avoidance test.
Morris Water Maze
The Morris water maze is a widely used test to assess spatial learning and memory. The key metric is escape latency—the time it takes for the animal to find a hidden platform in a pool of water. A shorter escape latency indicates better spatial memory.
| Compound | Animal Model | Dosage | Key Finding |
| This compound (AF-DX 116) | Data not available in searched articles | - | - |
| Donepezil (Positive Control) | Mice | 1.0 mg/kg | Significantly shortened escape latency compared to the scopolamine-induced amnesia group[1][2][3] |
| Scopolamine (Negative Control) | Mice | 1 mg/kg | Significantly increased escape latency, indicating impaired spatial memory[1][3][4] |
| Vehicle Control | Mice | - | Established baseline performance[1][4] |
Note: Direct comparative studies of this compound in the Morris water maze were not prominently found in the initial literature search. The data for Donepezil and Scopolamine are derived from studies using a scopolamine-induced amnesia model.
Passive Avoidance Test
The passive avoidance test measures fear-motivated memory. Animals learn to avoid a dark compartment where they previously received a mild foot shock. A longer step-through latency indicates better memory of the aversive event.
| Compound | Animal Model | Dosage | Key Finding |
| This compound (AF-DX 116) | Mice | 0.3, 1.0, 3.0 mg/kg (i.p.) | Reversed insulin-induced impairment in retention[5] |
| Mice | Intracerebroventricular | Did not significantly affect response latency in retention tests[6] | |
| Donepezil (Positive Control) | Mice | 1 mg/kg (s.c.) | Ameliorated amnesia induced by a group II mGlu receptor agonist/antagonist[7] |
| Rats | - | Reverted performance of Aβ rats to the level of Sham specimen in some studies[8] | |
| Scopolamine (Negative Control) | Mice | 1 mg/kg | Disrupts passive avoidance memory retrieval[9] |
| Vehicle Control | Mice/Rats | - | Established baseline performance[5][6][7][9] |
Experimental Protocols
Morris Water Maze Protocol
The Morris water maze test is conducted in a circular pool filled with opaque water. A hidden platform is submerged just below the water's surface in one of the four quadrants of the pool.[10]
-
Habituation: Mice are allowed to swim freely in the pool for a short period without the platform to acclimate them to the environment.
-
Training Phase: Mice undergo several trials per day for consecutive days. In each trial, the mouse is placed in the water at a different starting position and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.[10] If the mouse fails to find the platform within a set time (e.g., 60 or 180 seconds), it is gently guided to it.[10][11]
-
Probe Trial: After the training phase, the platform is removed, and the mouse is allowed to swim for a fixed duration. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[2]
Passive Avoidance Test Protocol
The passive avoidance apparatus consists of a two-compartment box with a light and a dark chamber separated by a guillotine door.[8]
-
Acquisition Trial: The mouse is placed in the light compartment. When the door to the dark compartment opens, the mouse, preferring the dark, will typically enter it. Upon entering the dark compartment, the door closes, and a mild, brief foot shock is delivered.
-
Retention Trial: After a specific interval (e.g., 24 hours), the mouse is again placed in the light compartment. The time it takes for the mouse to enter the dark compartment (step-through latency) is measured. A longer latency is interpreted as a stronger memory of the aversive stimulus.[7][9]
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound and the control compounds at a cholinergic synapse.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effect of a compound on memory in a preclinical setting.
Conclusion
The available preclinical data suggests that this compound, as a selective M2 receptor antagonist, holds promise for influencing cognitive processes. Its mechanism of increasing acetylcholine release is a valid therapeutic strategy for memory enhancement. However, further direct comparative studies using standardized behavioral paradigms are necessary to definitively quantify its efficacy relative to established cognitive enhancers like Donepezil. The presented data and protocols provide a foundational framework for designing such validation studies.
References
- 1. mdpi.com [mdpi.com]
- 2. sciedu.ca [sciedu.ca]
- 3. The Neuroprotective Effects of Dendropanax morbifera Water Extract on Scopolamine-Induced Memory Impairment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. AF-DX 116, a presynaptic muscarinic receptor antagonist, potentiates the effects of glucose and reverses the effects of insulin on memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of selective muscarinic antagonists, pirenzepine and AF-DX 116, on passive avoidance tasks in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Donepezil on Group II mGlu Receptor Agonist- or Antagonist-Induced Amnesia on Passive Avoidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 9. Scopolamine-induced passive avoidance memory retrieval deficit is accompanied with hippocampal MMP2, MMP-9 and MAPKs alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of scopolamine-induced cognitive impairment responses in three different ICR stocks - PMC [pmc.ncbi.nlm.nih.gov]
Otenzepad Clinical Trials: A Comparative Analysis Becomes a Quest for Lost Data
Efforts to conduct a comprehensive comparative analysis of the clinical trial design and outcomes for Otenzepad, a selective M2 muscarinic receptor antagonist once investigated for arrhythmia and bradycardia, have been stymied by a lack of publicly available data. Despite extensive searches, detailed results and protocols from its pivotal Phase III clinical trials remain elusive, precluding a direct, data-driven comparison with alternative treatments.
This compound, also known as AF-DX 116, was developed by Boehringer Ingelheim and showed initial promise as a cardioselective drug. Its mechanism of action centers on the competitive antagonism of M2 muscarinic acetylcholine receptors. These receptors are primarily located in the heart, and their stimulation by acetylcholine slows the heart rate. By blocking these receptors, this compound was expected to increase heart rate, offering a potential treatment for bradycardia and certain arrhythmias.
The development of this compound, however, was discontinued after the completion of Phase III clinical trials. The specific reasons for this discontinuation and the detailed quantitative outcomes of these trials are not readily accessible in the public domain. This absence of data prevents a thorough analysis and the creation of detailed comparative tables and experimental protocols as originally intended for this guide.
The M2 Muscarinic Receptor Signaling Pathway
This compound's therapeutic target was the M2 muscarinic receptor, a G-protein coupled receptor. The intended signaling pathway modulation is outlined below:
Hypothetical Clinical Trial Design
While the specifics are unavailable, a typical Phase III clinical trial for a new antiarrhythmic or bradycardia agent during the period of this compound's development would have likely followed a structure similar to the one outlined below. This is a generalized representation and not the actual design of the this compound trials.
Standard of Care for Bradycardia and Arrhythmia in the Late 1990s and Early 2000s
During the time this compound was in late-stage clinical development, the standard of care for symptomatic bradycardia primarily involved pacemaker implantation. For tachyarrhythmias, a range of antiarrhythmic drugs were used, including beta-blockers, calcium channel blockers, and other agents classified by the Vaughan-Williams classification system. Any new agent like this compound would have been compared against these established therapies.
Conclusion
Without access to the clinical trial data for this compound, a direct and quantitative comparison with alternative treatments is not possible. The reasons for the discontinuation of its development after Phase III trials remain a matter of speculation, but could range from insufficient efficacy to an unfavorable safety profile. For researchers and drug development professionals, the story of this compound serves as a reminder of the challenges in developing new cardiovascular drugs and the importance of transparent data reporting to inform the scientific community. Further inquiries would need to be directed to the original developer, Boehringer Ingelheim, for any potential release of legacy clinical trial information.
Safety Operating Guide
Navigating the Safe Disposal of Otenzepad: A Procedural Guide
The fundamental principle is to treat Otenzepad as a potentially hazardous chemical. This necessitates avoiding common disposal methods like drain or regular trash disposal and instead adhering to protocols for chemical waste management.
Core Disposal Procedures
1. Waste Identification and Segregation: The first crucial step is to correctly identify and segregate this compound waste. This waste is categorized into three main types:
-
Unused or Expired this compound: The pure, solid form of the compound.
-
This compound Solutions: Any liquid mixtures, including stock solutions, working solutions, and experimental media containing this compound.
-
Contaminated Materials: Any items that have come into contact with this compound, such as personal protective equipment (PPE), labware, and cleaning materials.
Each category requires a dedicated and clearly labeled waste container to prevent accidental mixing with other chemical waste streams.
2. Handling and Storage of Waste: All this compound waste must be collected in containers that are chemically resistant and can be securely sealed. These containers should be clearly labeled with "Hazardous Waste" and "this compound." It is also advisable to note the concentration and date of waste accumulation. These containers should be stored in a designated, secure satellite accumulation area within the laboratory, away from general work areas.
3. Disposal of Different Waste Forms:
-
Solid this compound: Unused or expired solid this compound should be disposed of in its original packaging if possible, or in a securely sealed container labeled as hazardous chemical waste.
-
Liquid Waste: All solutions containing this compound must be collected in a designated hazardous liquid waste container. Under no circumstances should these be poured down the drain.
-
Contaminated Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.
-
Contaminated Labware and PPE: Non-sharp items such as gloves, pipette tips, and vials should be collected in a durable, sealed plastic bag or container labeled for hazardous solid waste.
4. Final Disposal: The ultimate disposal of this compound waste must be handled by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Researchers should never attempt to dispose of this waste through general municipal waste systems.
Experimental Workflow and Waste Generation
In a typical research setting, the handling of this compound will generate waste at multiple stages of an experimental workflow:
| Experimental Stage | Waste Generated |
| Compound Weighing and Stock Solution Preparation | Original vial, weigh boats/paper, contaminated spatulas, gloves. |
| Preparation of Working Solutions | Pipette tips, microfuge tubes, conical tubes. |
| Cell-Based Assays | Multi-well plates, flasks, culture media containing this compound. |
| Animal Studies | Contaminated bedding, unused dosing solutions, animal carcasses. |
| Post-Experiment Cleanup | Bench paper, wipes, and other cleaning materials. |
Disposal Decision Pathway
To facilitate the correct disposal procedure, the following decision-making diagram has been developed. It provides a clear, step-by-step logical guide for researchers handling this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
